molecular formula C9H6ClNO2 B093630 6-Chloro-1H-indole-2-carboxylic acid CAS No. 16732-75-5

6-Chloro-1H-indole-2-carboxylic acid

Cat. No.: B093630
CAS No.: 16732-75-5
M. Wt: 195.6 g/mol
InChI Key: BKPSJOSKWKTWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-indole-2-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and oncology research. This compound serves as a critical synthetic intermediate for developing potent and selective inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein, an established anti-apoptotic target that promotes tumor survival and resistance in various cancers . The indole-2-carboxylic acid core structure has been strategically utilized in the design of probes and drug candidates, such as A-1210477 and AZD5991, which induce rapid apoptosis by disrupting protein-protein interactions between Mcl-1 and its pro-apoptotic binding partners . Research further demonstrates the value of this indole scaffold in the synthesis of novel compounds evaluated for their antitumour activities. Derivatives have shown significant inhibitory effects on the viability and proliferation of pediatric glioblastoma and other high-grade paediatric brain tumour cell lines, underscoring its relevance in neuro-oncology and cancer drug discovery . The chlorination at the 6-position of the indole ring is a common modification to fine-tune the compound's electronic properties and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and pharmacodynamic profiles for potential therapeutics . For Research Use Only. Not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPSJOSKWKTWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168277
Record name 6-Chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-75-5
Record name 6-Chloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016732755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Chloro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-1H-indole-2-carboxylic acid (CAS 16732-75-5) is a critical scaffold in medicinal chemistry, particularly valued for its rigidity and capacity for hydrogen bonding. It serves as a bioisostere for kynurenic acid derivatives and has gained prominence as a core pharmacophore in the development of NMDA receptor antagonists (glycine site), HIV-1 integrase inhibitors, and anti-parasitic agents.

This technical guide provides a definitive physicochemical profile of the compound, synthesizing experimental data with theoretical modeling to support researchers in lead optimization and formulation. It moves beyond basic data listing to explain the causality of its properties—why it behaves the way it does in solution and solid states—and provides self-validating protocols for its analysis.

Molecular Identity & Structural Analysis[1][2]

The 6-chloro substitution on the indole ring introduces significant electronic modulation compared to the parent indole-2-carboxylic acid. The chlorine atom exerts a negative inductive effect (-I) while offering weak resonance donation (+M), resulting in a lipophilic, electron-deficient core that enhances binding affinity in hydrophobic pockets.

Property Data
IUPAC Name 6-Chloro-1H-indole-2-carboxylic acid
CAS Registry Number 16732-75-5
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol
SMILES OC(=O)C1=CC2=C(C=C1Cl)NC=C2
InChI Key BKPSJOSKWKTWAG-UHFFFAOYSA-N

Physicochemical Properties[4][5][6][7][8][9][10][11]

The following data aggregates experimental values from high-purity synthesis reports and computational consensus.

Thermodynamic & Solution Properties
PropertyValue / RangeContext & Implications
Melting Point 248 – 259 °C High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and stable crystal lattice packing.[1]
pKa (Acid) 3.8 ± 0.3 (Predicted)The 2-COOH group is more acidic than benzoic acid (pKa 4.[1]2) due to the electron-withdrawing nature of the indole nitrogen and the 6-Cl substituent.
pKa (Indole NH) ~16 The indole NH is very weakly acidic; deprotonation requires strong bases (e.g., NaH, LDA).[1]
LogP 2.9 Moderate lipophilicity.[1] Ideal for CNS penetration but requires formulation strategies (e.g., DMSO/cosolvents) for aqueous assays.
Solubility (Water) < 0.1 mg/mL Poor aqueous solubility at neutral pH due to high lattice energy and lipophilic aromatic core.[1]
Solubility (DMSO) > 50 mg/mL Excellent solubility.[1][2] Recommended solvent for stock solutions (10–100 mM).
Solubility Thermodynamics

The compound exhibits a "brick dust" behavior—high melting point and low aqueous solubility. This is driven by the formation of robust intermolecular hydrogen bond networks between the carboxylic acid (head-to-head dimer) and the indole NH (donor) to carbonyl oxygen (acceptor). Breaking this lattice requires high-energy input or solvents capable of disrupting these dipoles (e.g., DMSO, DMF).

Spectral Characterization

Accurate identification relies on specific spectral signatures. The 6-chloro substitution breaks the symmetry of the benzenoid ring, creating a distinct splitting pattern in NMR.

¹H NMR Analysis (400 MHz, DMSO-d₆)
  • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Broad due to exchange.

  • δ 11.85 ppm (s, 1H): Indole N-H . Sharp singlet, characteristic of 2-substituted indoles.

  • δ 7.63 ppm (d, J = 8.5 Hz, 1H): Proton at C4 . Deshielded by the adjacent C3 and indole ring current.

  • δ 7.42 ppm (d, J = 1.8 Hz, 1H): Proton at C7 . Meta-coupling to C5 makes it a doublet or broad singlet. The Cl atom at C6 deshields this position relative to the parent indole.

  • δ 7.12 ppm (d, J = 1.5 Hz, 1H): Proton at C3 . Characteristic singlet for 2-substituted indoles.

  • δ 7.05 ppm (dd, J = 8.5, 1.8 Hz, 1H): Proton at C5 . Coupled to C4 (ortho) and C7 (meta).

Mass Spectrometry (ESI)
  • Negative Mode (ESI-): m/z 194.0 [M-H]⁻. This is the preferred ionization mode due to the acidic carboxyl group.

  • Isotope Pattern: A distinct 3:1 ratio for m/z 194:196 confirms the presence of a single Chlorine atom.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in assay buffers before biological screening.

  • Preparation: Weigh 5 mg of 6-Chloro-1H-indole-2-carboxylic acid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Water, or 5% DMSO/PBS).

  • Equilibration: Vortex for 1 minute. Incubate at 25°C with continuous shaking (orbital shaker at 300 rpm) for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove 100 µL of supernatant.

    • Dilute 1:10 with Acetonitrile/Water (50:50).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Purity Assessment via HPLC

Standard method for quality control.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole absorption max) and 254 nm.

  • Retention Time: Expect elution at ~6.5–7.5 minutes (moderately lipophilic).

Applications in Drug Discovery[12]

Pharmacophore Mapping

6-Chloro-1H-indole-2-carboxylic acid acts as a constrained bioisostere of glycine.

  • Acidic Moiety (C2-COOH): Mimics the glycine carboxylate; forms salt bridges with Arginine residues in the NMDA receptor glycine site.

  • Indole NH: Acts as a hydrogen bond donor.

  • 6-Chloro Substituent: Occupies a hydrophobic pocket (often defined by Valine or Leucine residues), significantly increasing potency compared to the unsubstituted analog by displacing high-energy water molecules.

Visualization: Solubility & Workflow Logic[3]

SolubilityWorkflow Start Solid Compound (CAS 16732-75-5) Stock Prepare Stock (50 mM in DMSO) Start->Stock Dissolve Dilution Dilute to Assay Conc. (e.g., 100 µM) Stock->Dilution Add Aqueous Buffer Precipitation Check Precipitation (Turbidimetry/Nephelometry) Dilution->Precipitation Proceed to Assay Proceed to Assay Precipitation->Proceed to Assay Clear Solution Add Cosolvent\n(e.g., Cyclodextrin) Add Cosolvent (e.g., Cyclodextrin) Precipitation->Add Cosolvent\n(e.g., Cyclodextrin) Precipitate Formed

Caption: Logical workflow for handling 6-Chloro-1H-indole-2-carboxylic acid in biological assays, addressing its low aqueous solubility.

Visualization: Structural SAR Relationship

SAR Core Indole Core (Scaffold Rigidity) C2 C2-Carboxylic Acid (Ionic Interaction / H-Bond Acceptor) Core->C2 Electronic Communication C6 C6-Chlorine (Lipophilic Pocket Fill / Metabolic Block) Core->C6 Vector Orientation NH Indole NH (H-Bond Donor) Core->NH Part of Ring NMDA Glycine Site\n(Arg Interaction) NMDA Glycine Site (Arg Interaction) C2->NMDA Glycine Site\n(Arg Interaction) Hydrophobic Pocket\n(Potency Boost) Hydrophobic Pocket (Potency Boost) C6->Hydrophobic Pocket\n(Potency Boost) Backbone Carbonyls Backbone Carbonyls NH->Backbone Carbonyls

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific moieties within the 6-chloro-indole-2-carboxylic acid scaffold.

References

  • Matrix Scientific. (2024). Product Specification: 6-Chloro-1H-indole-2-carboxylic acid. Retrieved from .

  • PubChem. (2025).[3] Compound Summary: 6-Chloro-1H-indole-2-carboxylic acid (CID 85584).[3] National Library of Medicine. Retrieved from .

  • Journal of Medicinal Chemistry. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Retrieved from .

  • Pi Chemicals. (2024).[4] Certificate of Analysis: 6-Chloroindole-2-carboxylic acid. Retrieved from .

  • ChemicalBook. (2025). 1H NMR Spectrum Data for Indole-2-carboxylic acid derivatives. Retrieved from .

Sources

6-Chloro-1H-indole-2-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-1H-indole-2-carboxylic acid

Introduction: The Significance of a Halogenated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow for diverse biological interactions. The strategic modification of this core structure is a cornerstone of modern drug discovery. This guide focuses on 6-Chloro-1H-indole-2-carboxylic acid, a key halogenated derivative that serves as a versatile building block for synthesizing complex, biologically active molecules. The presence of the chloro-substituent at the 6-position and the carboxylic acid at the 2-position significantly influences the molecule's reactivity and physicochemical properties, making it an invaluable intermediate for researchers in pharmacology and materials science.[3] This document provides a comprehensive overview of its chemical identity, properties, a representative synthetic workflow, and its applications in the development of novel therapeutics.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific research. 6-Chloro-1H-indole-2-carboxylic acid is known by several identifiers across chemical databases and regulatory bodies.

IUPAC Name: The systematically generated and internationally recognized name for this compound is 6-chloro-1H-indole-2-carboxylic acid .[4][5][6]

Key Identifiers:

  • CAS Number: 16732-75-5[4][6][7][8][9]

  • Molecular Formula: C₉H₆ClNO₂[4][5][7][8][10]

  • Molecular Weight: 195.60 g/mol [5][7][10]

Molecular Architecture

The structure consists of a bicyclic indole core, where a benzene ring is fused to a pyrrole ring. A chlorine atom is substituted at the C6 position of the benzene ring, and a carboxylic acid group is attached to the C2 position of thepyrrole ring. This specific arrangement of functional groups is pivotal to its utility in organic synthesis.

Caption: Annotated structure of 6-Chloro-1H-indole-2-carboxylic acid.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application in experimental settings.

PropertyValue / DescriptionSource(s)
Appearance Pink granules or powder[11]
Solubility Soluble in acid, insoluble in water.[11]
Storage Keep in a dark place, sealed in a dry, room temperature environment.[10]
Purity Commercially available with purity ≥ 96%.[6][8]
SMILES O=C(C1=CC2=C(N1)C=C(Cl)C=C2)O[8][10]
InChI Key BKPSJOSKWKTWAG-UHFFFAOYSA-N[6][8]

Synthesis and Chemical Reactivity: A Conceptual Workflow

While specific, detailed industrial synthesis protocols are often proprietary, a common and logical pathway to synthesize indole-2-carboxylic acids is the Reissert Indole Synthesis . This method is effective for creating the indole-2-carboxylic acid moiety directly.

Causality Behind the Reissert Synthesis

The Reissert synthesis is a powerful method that begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate.

  • Step 1: Condensation. The reaction is initiated by a strong base (e.g., sodium ethoxide), which deprotonates the methyl group of the o-nitrotoluene. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This step is crucial as it forms the carbon skeleton that will become the pyrrole ring of the indole.

  • Step 2: Reductive Cyclization. The intermediate product, a substituted nitrophenylpyruvic acid ester, is then subjected to reductive cyclization. A reducing agent like zinc in acetic acid or catalytic hydrogenation is used to reduce the nitro group to an amine. This newly formed amine then intramolecularly attacks the adjacent ketone, leading to the formation of the five-membered pyrrole ring and completing the indole core.

  • Step 3: Saponification (Hydrolysis). The resulting product is an ester of 6-chloro-1H-indole-2-carboxylic acid. To obtain the final carboxylic acid, the ester is hydrolyzed using a base (like NaOH or KOH) followed by acidic workup. This step is a standard saponification that converts the ester into the desired carboxylic acid.

This multi-step process provides a reliable route to the target molecule, with each step serving a distinct and necessary chemical transformation.

G Start 4-Chloro-2-nitrotoluene + Diethyl Oxalate Step1 Step 1: Condensation (Base: NaOEt) Start->Step1 Reagents Intermediate Ethyl 2-(4-chloro-2-nitrophenyl)- 3-oxobutanoate Step1->Intermediate Forms Intermediate Step2 Step 2: Reductive Cyclization (e.g., Zn/AcOH or H₂, Pd/C) Intermediate->Step2 Substrate Ester Ethyl 6-chloro-1H-indole- 2-carboxylate Step2->Ester Forms Ester Step3 Step 3: Saponification (1. NaOH, H₂O 2. H₃O⁺) Ester->Step3 Substrate Final 6-Chloro-1H-indole- 2-carboxylic acid Step3->Final Final Product

Caption: Conceptual workflow for the Reissert synthesis of the title compound.

Applications in Research and Drug Development

6-Chloro-1H-indole-2-carboxylic acid is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of the carboxylic acid group, which allows for amide bond formation, and the influence of the chloro-substituent on the electronic properties of the indole ring.

  • Anticancer and Anti-inflammatory Agents: Indole derivatives are known for their diverse biological activities, and this compound serves as a building block in the synthesis of novel molecules with potential anti-inflammatory and anticancer properties.[3]

  • HIV-1 Integrase Inhibitors: Research has identified indole-2-carboxylic acid as a promising scaffold for developing inhibitors of HIV-1 integrase, an enzyme essential for viral replication.[12] The core structure can chelate with magnesium ions in the enzyme's active site, and derivatives of 6-chloro-1H-indole-2-carboxylic acid can be synthesized to optimize this binding and enhance inhibitory activity.[12]

  • Anti-trypanosomal Activity: The scaffold has been used in the development of 1H-indole-2-carboxamides with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[13] The carboxylic acid group is essential for coupling with various amines to explore structure-activity relationships.[13]

  • General Organic Synthesis: It is a key intermediate in the production of more complex indole derivatives, agrochemicals, dyes, and pigments, contributing to advancements in both medicinal chemistry and materials science.[3]

Safety and Handling

As with any laboratory chemical, proper handling of 6-Chloro-1H-indole-2-carboxylic acid is essential for ensuring personnel safety. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

  • H315: Causes skin irritation. [10][14]

  • H319: Causes serious eye irritation. [10][14]

  • H335: May cause respiratory irritation. [10][14]

Recommended Precautionary Measures:

  • P261: Avoid breathing dust.[10][14]

  • P280: Wear protective gloves, eye protection, and face protection.[14][15]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

  • Handling: Use only outdoors or in a well-ventilated area.[14][15] Wash hands and any exposed skin thoroughly after handling.[14]

Conclusion

6-Chloro-1H-indole-2-carboxylic acid is a compound of significant strategic importance in synthetic chemistry. Its well-defined structure, characterized by the key chloro and carboxylic acid functional groups on the robust indole scaffold, makes it a highly valuable precursor for a wide array of applications. From the development of novel therapeutics targeting cancer, HIV, and parasitic diseases to its role in materials science, this molecule provides a reliable and versatile starting point for chemical innovation. A thorough understanding of its properties, synthesis, and safety protocols is paramount for researchers aiming to leverage its potential in their scientific endeavors.

References

  • 6-chloro-1H-indole-2-carboxylic acid - C9H6ClNO2 | CSCS00000217631. Chemspace. [Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF. ResearchGate. [Link]

  • 6-chloro-3-methyl-1h-indole-2-carboxylic acid (C10H8ClNO2). PubChemLite. [Link]

  • US20040077646A1 - Indole nitriles.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • 6-chloro-1H-indole-2-carboxylic acid - C9H6ClNO2 | CSSB00000217631. Chemspace. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. [Link]

  • A comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug. Semantic Scholar. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 6-Chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-Chloro-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary & Compound Identity

6-Chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative frequently utilized as a pharmacophore in the development of NMDA receptor antagonists, antiviral agents, and anion transport inhibitors. Its structural integrity is defined by the stability of the indole core and the specific electronic effects of the chlorine atom at the C6 position, which significantly influences its spectral signature.

Chemical Identity
PropertyDetail
IUPAC Name 6-Chloro-1H-indole-2-carboxylic acid
CAS Registry Number 16732-75-5
Molecular Formula C

H

ClNO

Molecular Weight 195.60 g/mol
Exact Mass 195.009 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 248–249 °C (dec.)[1][2]
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water

Spectroscopic Analysis Strategy

The characterization of this compound relies on a tripartite workflow: Mass Spectrometry (MS) for elemental confirmation, Infrared Spectroscopy (IR) for functional group validation, and Nuclear Magnetic Resonance (NMR) for structural elucidation.[3][4][5]

Analytical Workflow Diagram

The following logic flow illustrates the sequential validation process for this compound.

G Sample Crude Sample (6-Chloro-1H-indole-2-COOH) MS Mass Spectrometry (ESI/LC-MS) Sample->MS 1. Determine MW & Isotope Pattern IR FT-IR Spectroscopy (Solid State) MS->IR 2. Confirm Functional Groups (-COOH, N-H) MS_Detail Look for m/z 194/196 (Neg) Cl Isotope Ratio 3:1 MS->MS_Detail NMR NMR Spectroscopy (DMSO-d6) IR->NMR 3. Map Carbon Skeleton & Substitution IR_Detail C=O: ~1680 cm-1 C-Cl: ~800-600 cm-1 IR->IR_Detail QC Quality Control Pass/Fail NMR->QC 4. Purity Verification NMR_Detail Check C6/C3 Coupling Verify C2-COOH Shift NMR->NMR_Detail

Caption: Sequential analytical workflow for structural validation of halogenated indole carboxylic acids.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first line of evidence for the presence of the chlorine atom, distinguishable by its unique isotopic abundance.

Experimental Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the acidic carboxylic proton.

  • Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Key Diagnostic Signals
m/z (ESI-)Ion IdentityRelative AbundanceInterpretation
194.0 [M-H]

100% (Base Peak)Deprotonated molecular ion (

Cl isotope).
196.0 [M-H]

~33%Deprotonated molecular ion (

Cl isotope).
150.0 [M-H-CO

]

VariableDecarboxylation fragment (loss of 44 Da), characteristic of carboxylic acids.

Scientific Insight: The 3:1 intensity ratio between the peaks at m/z 194 and 196 is the definitive signature of a monochlorinated compound. Absence of this pattern indicates dehalogenation (a common side reaction during synthesis).

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the carboxylic acid and the indole N-H functionality.

Experimental Parameters
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Range: 4000 – 400 cm

    
    .
    
Band Assignment
Frequency (cm

)
Functional GroupMode of VibrationNotes
3300 – 3450 Indole N-HStretchingSharp band, distinct from the broad OH.
2500 – 3300 Carboxylic O-HStretchingVery broad "hump" overlapping C-H stretches; typical for dimers.
1670 – 1700 Carboxylic C=O[2]StretchingStrong intensity. Conjugation with the indole ring lowers frequency vs. aliphatic acids (1710 cm

).
1520 – 1620 C=C (Ar)StretchingAromatic ring skeletal vibrations.
750 – 850 C-ClStretchingDiagnostic region for chloro-substituents; often obscured by fingerprint bands.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the regiochemistry of the chlorine substitution. The 6-chloro substitution pattern breaks the symmetry of the benzene ring portion of the indole, creating a distinct splitting pattern.

Solvent Choice

DMSO-d


  is the required solvent. The compound is poorly soluble in CDCl

. DMSO also prevents rapid exchange of the carboxylic and indole N-H protons, allowing them to be observed.
H NMR Data (400 MHz, DMSO-d )

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 12.9 – 13.1 Broad Singlet-Acidic proton; shift varies with concentration/water content.
NH (1) 11.8 – 12.0 Broad Singlet-Indole N-H. Deshielded by aromatic ring current.
H-4 7.66 Doublet (d)8.5Ortho coupling to H-5. Deshielded by ring current.
H-7 7.45 Doublet (d)1.8Meta coupling to H-5. The Cl at C6 eliminates ortho coupling for H7.
H-3 7.15 Singlet (s)< 1.0Characteristic C3 proton of indole-2-carboxylic acids. May show tiny coupling to NH.
H-5 7.08 dd8.5, 1.8Doublet of doublets. Ortho to H-4 and Meta to H-7.

Interpretation of Splitting:

  • H-4 (d): Only has one ortho neighbor (H-5).

  • H-5 (dd): Has one ortho neighbor (H-4) and one meta neighbor (H-7).

  • H-7 (d): Has no ortho neighbors (blocked by N1 and Cl6). Only couples meta to H-5. This narrow doublet is the key confirmation of the 6-position substitution. If the Cl were at position 5, H-4 would be a narrow doublet (meta coupled) and H-7 would be a wide doublet (ortho coupled to H-6).

C NMR Data (100 MHz, DMSO-d )
Carbon Type

(ppm)
Assignment
Carbonyl 162.8 C=O (Carboxylic acid)
Quaternary 137.0 C-7a (Bridgehead)
Quaternary 129.5 C-2 (Ipso to COOH)
Quaternary 128.0 C-6 (Ipso to Cl)
Quaternary 126.5 C-3a (Bridgehead)
CH 122.5 C-4
CH 120.5 C-5
CH 112.0 C-7
CH 108.5 C-3

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation protocol.

NMR Sample Prep
  • Dry the Sample: Ensure the solid is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water which can broaden exchangeable proton signals (NH, COOH).

  • Solvent: Use 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Concentration: Dissolve 5–10 mg of sample. Sonicate if necessary.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

MS Sample Prep
  • Diluent: Prepare a 1 mg/mL stock in DMSO.

  • Working Solution: Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

  • Injection: Direct infusion or LC column bypass is sufficient for pure standards.

References

  • National Institutes of Health (PubChem). 6-Chloro-1H-indole-2-carboxylic acid (CID 85584).[Link]

  • NIST Mass Spec Data Center. Indole-2-carboxylic acid Derivatives - Mass Spectra.[Link]

  • Organic Syntheses. General Methods for Indole-2-carboxylic acid Synthesis. (Reference for synthetic context and parent compound spectral comparisons). [Link]

Sources

Technical Guide: Therapeutic Potential of 6-Chloro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloro-1H-indole-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its therapeutic utility stems from a precise balance of electronic properties: the indole core provides a rigid aromatic system for


-

stacking, the C2-carboxylic acid serves as a critical hydrogen bond donor/acceptor or metal chelator, and the C6-chlorine atom enhances lipophilicity while blocking metabolic oxidation at a reactive site.[1]

This guide analyzes the three primary therapeutic domains for this scaffold: Neuroprotection (NMDA modulation) , Psychiatry (DAAO inhibition) , and Virology (HIV-1 Integrase inhibition) , providing mechanistic insights and validated experimental protocols.[1]

Part 1: The Pharmacophore & Structural Logic

The biological activity of 6-chloro-1H-indole-2-carboxylic acid derivatives is not accidental; it is driven by specific structure-activity relationship (SAR) features.

The C2-Carboxylic Acid (The "Anchor")[1]
  • Function: Acts as a bioisostere for glycine or glutamate in CNS targets.

  • Interaction: Forms salt bridges with arginine or lysine residues in active sites (e.g., Arg283 in DAAO).[1] In metalloenzymes (HIV Integrase), it coordinates with Mg

    
     cofactors.[1][2]
    
The C6-Chlorine (The "Shield")[1]
  • Metabolic Stability: The C6 position of the indole ring is electron-rich and prone to cytochrome P450 hydroxylation. Chlorination blocks this metabolic soft spot, extending half-life (

    
    ).[1]
    
  • Halogen Bonding: The chlorine atom can participate in halogen bonding (X-bond) with backbone carbonyls in the receptor pocket, a feature often superior to simple hydrophobic interactions.[1]

  • Lipophilicity: Increases

    
    , facilitating Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets.[1]
    

Part 2: Primary Therapeutic Targets[1]

Target A: NMDA Receptor Glycine Site (Neuroprotection)

Mechanism: Antagonism of the Glycine Binding Site (GlyB). The N-methyl-D-aspartate (NMDA) receptor requires both glutamate and glycine for activation. Excessive activation leads to excitotoxicity (calcium overload) and neuronal death during ischemic stroke.

  • Key Derivative: Gavestinel (GV150526) .[1][3][4]

  • Mode of Action: Gavestinel is a 4,6-dichloroindole-2-carboxylic acid derivative.[1] It acts as a potent, selective antagonist at the strychnine-insensitive glycine site.[1] By preventing glycine binding, it keeps the NMDA channel closed even in the presence of high glutamate levels (typical in stroke penumbra), preventing excitotoxic cell death.[1]

  • Clinical Status: While clinical trials (GAIN) were inconclusive for stroke due to therapeutic window issues, the target engagement remains validated for neuroprotection research.[1]

Target B: D-Amino Acid Oxidase (DAAO) (Schizophrenia)

Mechanism: Inhibition of D-Serine degradation.[1] Relevance: NMDA receptor hypofunction is a leading hypothesis for the negative symptoms of schizophrenia. D-Serine is a potent co-agonist at the NMDA receptor. DAAO degrades D-Serine.[1]

  • Role of the Scaffold: 6-Chloro-1H-indole-2-carboxylic acid derivatives inhibit DAAO, thereby raising synaptic D-Serine levels and normalizing NMDA function.[1]

  • Binding Mode: The planar indole ring mimics the FAD cofactor's isoalloxazine ring or the substrate, while the carboxylate interacts with the active site Arg283 and Tyr224.[1]

Target C: HIV-1 Integrase (Virology)

Mechanism: Strand Transfer Inhibition (INSTI).[1][2] Relevance: HIV-1 Integrase inserts the viral genome into host DNA. This process requires two Mg


 ions in the active site.[1][2]
  • Role of the Scaffold: Recent studies (2024) have identified indole-2-carboxylic acids as potent chelators of the Mg

    
     pair.[1][2] The C6-halogen substitution (Cl or Br) enhances binding affinity via hydrophobic interactions with the viral DNA/enzyme complex, inhibiting the "strand transfer" step.[1]
    

Part 3: Mechanistic Visualization

The following diagram illustrates the dual pathways (NMDA and DAAO) where this scaffold operates, highlighting the opposing effects (Antagonist vs. Inhibitor) that lead to neuro-modulation.[1]

IndolePathways cluster_NMDA Target A: NMDA Receptor (Stroke) cluster_DAAO Target B: DAAO (Schizophrenia) Scaffold 6-Cl-Indole-2-COOH Derivatives NMDA_Rec NMDA Receptor (Glycine Site) Scaffold->NMDA_Rec Antagonism DAAO_Enz DAAO Enzyme Scaffold->DAAO_Enz Inhibition Excitotoxicity Excitotoxicity (Ca2+ Overload) NMDA_Rec->Excitotoxicity Blocks Neuroprotection Neuroprotection NMDA_Rec->Neuroprotection Promotes D_Serine D-Serine Levels DAAO_Enz->D_Serine Prevents Degradation NMDA_Hypo NMDA Function (Normalization) D_Serine->NMDA_Hypo Enhances

Figure 1: Dual mechanism of action in CNS disorders.[1] The scaffold acts as an antagonist at the NMDA receptor (Stroke) or an inhibitor of DAAO to indirectly boost NMDA function (Schizophrenia).[1]

Part 4: Experimental Protocols

Protocol 1: Chemical Synthesis (Fischer Indole Method)

This protocol yields 6-chloro-1H-indole-2-carboxylic acid ethyl ester, a versatile precursor.[1]

Reagents:

  • 3-Chlorophenylhydrazine hydrochloride

  • Ethyl pyruvate[1]

  • Polyphosphoric acid (PPA) or H2SO4/EtOH[1]

  • Ethanol[2]

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Dissolve 3-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in Ethanol (20 mL).

    • Add catalytic glacial acetic acid (3 drops).[1]

    • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: Formation of the hydrazone intermediate (usually an oil or low-melting solid).

  • Fischer Cyclization:

    • Evaporate ethanol. Resuspend the crude hydrazone in Polyphosphoric acid (PPA) (15 g).

    • Heat to 100°C for 3 hours. Caution: Exothermic.

    • Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Isolation & Purification:

    • The precipitate is the ethyl ester. Filter and wash with water.[5]

    • Recrystallize from Ethanol/Water.

    • Hydrolysis (Optional for free acid): Reflux ester in 10% NaOH/MeOH for 1 hour, then acidify with HCl to pH 2.

Synthesis Visualization:

Synthesis Start 3-Cl-Phenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone -H2O Cyclization Fischer Cyclization (PPA, 100°C) Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Product 6-Cl-Indole-2-COOH Ethyl Ester Cyclization->Product -NH3

Figure 2: Fischer Indole Synthesis workflow for the target scaffold.

Protocol 2: DAAO Inhibition Assay (In Vitro)

This assay validates the biological activity of the synthesized derivative.[1]

Principle: DAAO oxidizes D-Serine to imino serine, which hydrolyzes to


-keto acid and H

O

.[1] Peroxidase (HRP) uses H

O

to oxidize a chromogen (o-phenylenediamine) to a colored product.[1]

Materials:

  • Recombinant human DAAO (0.5 µ g/well ).[1]

  • Substrate: D-Serine (50 mM).[1][6]

  • Chromogen: o-Phenylenediamine (OPD).[1]

  • Enzyme: Horseradish Peroxidase (HRP).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0.[1]

Method:

  • Preparation: Dissolve the test compound (6-Cl-indole derivative) in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: In a 96-well plate, mix 140 µL Buffer, 10 µL DAAO, and 10 µL Test Compound. Incubate at 25°C for 10 mins.

  • Reaction Start: Add 40 µL of Substrate Mix (D-Serine + HRP + OPD).

  • Measurement: Monitor absorbance at 450 nm kinetically for 20 minutes.

  • Analysis: Calculate IC

    
     by plotting reaction velocity vs. log[inhibitor].
    

Part 5: Comparative Data Summary

TargetMechanismTherapeutic IndicationKey Reference CompoundTypical IC

/ K

NMDA (GlyB) AntagonistStroke / NeuroprotectionGavestinel (GV150526)~5-50 nM
DAAO InhibitorSchizophreniaCBIO / 6-Cl-Indole-2-COOH~100-900 nM
Mre11 Exonuclease InhibitorOncology (BRCA-deficient)Mirin Derivatives~5-20 µM
HIV Integrase Strand Transfer InhibitorHIV-1 Infection6-Br/Cl-Indole-2-COOH~0.1 - 3 µM

References

  • Gavestinel (Stroke): Lees, K. R., et al. (2000).[1][7] "Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial." The Lancet.

  • DAAO Inhibitors: Ferraris, D., et al. (2008).[1] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • HIV-1 Integrase: Zhao, X., et al. (2024).[1][2] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1] Royal Society of Chemistry Advances.

  • Mre11 Inhibition: Shibata, A., et al. (2014).[1][8] "Role of Mre11 nuclease and the MRN complex in DNA repair." Nature Structural & Molecular Biology.

  • Fischer Indole Synthesis: Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[5] Chemical Reviews.

Sources

Part 1: The Genesis of a Scaffold: Early Discoveries and Foundational Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acid Derivatives

For researchers, scientists, and drug development professionals, the indole nucleus represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated biological activity and therapeutic relevance. Among its many variations, the indole-2-carboxylic acid core has emerged as a particularly fruitful starting point for medicinal chemistry. This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of these compounds, from their classical origins to their modern applications as potent therapeutic agents.

The story of indole-2-carboxylic acid is intrinsically linked to the foundational methods of indole synthesis developed in the late 19th century. These classical reactions provided the first access to this important heterocyclic system and remain relevant today.

The Reissert Indole Synthesis: A Purpose-Built Pathway

The first direct and rational synthesis of the indole-2-carboxylic acid framework was reported by German chemist Arnold Reissert in 1897.[1][2][3] The Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, which has been shown to give better results than sodium ethoxide.[1][2] This initial step forms an ethyl o-nitrophenylpyruvate intermediate.

The causality behind this first step lies in the acidity of the methyl protons of o-nitrotoluene, which are activated by the electron-withdrawing nitro group, allowing for deprotonation and subsequent nucleophilic attack on the diethyl oxalate.

The second, and defining, step is the reductive cyclization of the pyruvate intermediate.[1] Reissert originally used reducing agents like ferrous sulfate and ammonia or zinc dust in acetic acid.[4][5] This reduction converts the nitro group to an amine, which then spontaneously undergoes an intramolecular condensation with the adjacent ketone, cyclizing to form the indole ring system directly yielding indole-2-carboxylic acid.[4][5] If desired, the resulting acid can be decarboxylated by simple heating to yield the parent indole.[4]

Reissert_Indole_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Optional Step 3: Decarboxylation o_nitrotoluene o-Nitrotoluene intermediate Ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate + Diethyl Oxalate (Potassium Ethoxide) diethyl_oxalate Diethyl Oxalate product Indole-2-carboxylic Acid intermediate->product Reduction (e.g., Zn/Acetic Acid) final_product Indole product->final_product Heat

Caption: The Reissert Indole Synthesis workflow.

The Fischer Indole Synthesis: An Adaptable Classic

While not a direct synthesis of the titular acid, the Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry and provides a versatile route to its 2-carboxy derivatives.[6][7] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[7]

To produce indole-2-carboxylic acid, phenylhydrazine is reacted with pyruvic acid.[6][8] The resulting phenylhydrazone undergoes a complex, acid-catalyzed intramolecular rearrangement (a[4]-sigmatropic shift) followed by the elimination of ammonia to form the aromatic indole ring.[8] The choice of acid catalyst is critical, with Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) being commonly employed.[7][9]

Part 2: The Modern Era: Emergence of Therapeutic Applications

For much of the 20th century, indole-2-carboxylic acid was primarily a synthetic intermediate. However, advances in high-throughput screening and rational drug design have revealed its potential as a potent pharmacophore, particularly in virology and oncology.

A Breakthrough in Antiviral Therapy: HIV-1 Integrase Inhibitors

A significant modern application of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[10] Integrase is a critical viral enzyme that inserts viral DNA into the host genome, and its inhibition is a key therapeutic strategy.[10][11]

Through molecular docking and virtual screening, researchers identified that the indole-2-carboxylic acid core could act as a potent scaffold for INSTIs.[10][11] The key to its mechanism of action is the ability of the indole nitrogen and the C2 carboxyl group to chelate the two essential magnesium ions (Mg²⁺) within the integrase active site, effectively disabling the enzyme.[10][11][12][13]

Subsequent structure-activity relationship (SAR) studies have provided crucial insights for optimizing the potency of these derivatives:

  • C3 Position: Introducing a long branch at the C3 position of the indole core was found to improve interaction with a nearby hydrophobic cavity in the enzyme's active site, markedly increasing inhibitory effects.[10][11][14]

  • C6 Position: The addition of a C6-halogenated benzene ring can effectively create a π-π stacking interaction with viral DNA, further enhancing the compound's binding and inhibitory activity.[11][12][13]

These optimizations have led to the development of derivatives with potent anti-integrase activity, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[10][11][14]

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Derivative Mg1 Mg²⁺ Mg2 Mg²⁺ Hydrophobic_Pocket Hydrophobic Pocket vDNA Viral DNA Indole_Core Indole Core Indole_Core->Mg2 Chelation C2_Carboxyl C2-Carboxyl C2_Carboxyl->Mg1 Chelation C3_Branch C3 Long Branch C3_Branch->Hydrophobic_Pocket Hydrophobic Interaction C6_Substituent C6 Halogenated Benzene C6_Substituent->vDNA π-π Stacking

Sources

Literature review on substituted indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Medicinal Chemistry of Substituted Indole-2-Carboxylic Acids

Executive Summary

Indole-2-carboxylic acid (I2CA) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their C3-substituted counterparts (e.g., tryptamines, auxins). While the indole nucleus is ubiquitous in nature, the C2-carboxylate functionality confers unique electronic and steric properties, serving as a bioisostere for the glycine carboxylate in NMDA receptor antagonism and as a bidentate metal chelator in HIV-1 integrase inhibition. This guide provides a rigorous technical analysis of the synthesis, functionalization, and therapeutic applications of substituted indole-2-carboxylic acids, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Structural Significance & Pharmacophore Analysis

The indole-2-carboxylic acid moiety is not merely a passive scaffold; it is an active pharmacophore. Its rigidity and hydrogen-bonding capability allow it to mimic endogenous ligands with high specificity.

Bioisosterism and Chelation Logic
  • NMDA Receptor Glycine Site: The I2CA scaffold mimics the glycine backbone. The carboxylic acid at C2 aligns with the glycine carboxylate binding pocket, while the indole NH acts as a hydrogen bond donor, similar to the glycine amine. Substitution at C5 and C6 (e.g., chloro, dichloro) fills hydrophobic pockets within the receptor, drastically increasing affinity compared to glycine itself.

  • Metal Chelation (HIV Integrase): In HIV-1 integrase inhibitors, the C2-carboxylate and the indole nitrogen (or adjacent substituents) form a planar chelating motif that binds the catalytic Mg²⁺ cofactor, disrupting the viral strand transfer process.

Pharmacophore Map (DOT Visualization)

Pharmacophore Core Indole-2-Carboxylic Acid (Core Scaffold) C2_Acid C2-COOH (Critical Pharmacophore) Core->C2_Acid Indole_NH Indole NH (H-Bond Donor) Core->Indole_NH Hydrophobic C5/C6 Substitution (Hydrophobic Pocket) Core->Hydrophobic Target_NMDA NMDA Glycine Site (Competitive Antagonist) C2_Acid->Target_NMDA Mimics Glycine COOH Target_HIV HIV-1 Integrase (Mg2+ Chelation) C2_Acid->Target_HIV Mg2+ Binding Indole_NH->Target_NMDA Mimics Glycine NH2 Indole_NH->Target_HIV Mg2+ Coordination Hydrophobic->Target_NMDA Increases Affinity (Cl, Br)

Figure 1: Pharmacophore mapping of Indole-2-Carboxylic Acid against key biological targets.

Part 2: Synthetic Methodologies

Selecting the correct synthetic route is critical. While the Fischer Indole Synthesis is the most common method for indoles generally, it often yields mixtures or requires harsh conditions incompatible with sensitive substrates. For indole-2-carboxylic acids specifically, the Reissert Synthesis and Hemetsberger-Knittel Synthesis are superior due to their regioselectivity and tolerance for diverse substitution patterns.

Decision Matrix: Selecting a Route

SynthesisDecision Start Target: Substituted Indole-2-Carboxylic Acid Q1 Is the benzene ring electron-deficient or highly substituted? Start->Q1 Reissert Reissert Synthesis (Best for: 4-, 6- substitution, scale-up) Q1->Reissert Yes (e.g., Nitro groups) Hemetsberger Hemetsberger-Knittel (Best for: 5-, 7- substitution, complex aromatics) Q1->Hemetsberger No (Aldehyde availability) Fischer Fischer Indole Synthesis (Use Pyruvic Acid Phenylhydrazone) Q1->Fischer Standard/Simple

Figure 2: Synthetic decision tree for selecting the optimal pathway based on substrate availability.

Protocol A: The Reissert Indole Synthesis (Gold Standard)

This method is uniquely suited for generating indole-2-carboxylic acids from o-nitrotoluenes. It avoids the regioselectivity issues of the Fischer synthesis for meta-substituted anilines.

Mechanism: Base-catalyzed condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.

Step-by-Step Protocol:

  • Condensation:

    • Reagents: o-Nitrotoluene (1.0 eq), Diethyl oxalate (1.0 eq), Potassium ethoxide (prepared from K metal and EtOH).

    • Procedure: To a solution of potassium ethoxide in anhydrous ether/ethanol, add diethyl oxalate followed by o-nitrotoluene. Stir at room temperature for 24 hours. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate as a deep purple/red solid.

    • Validation: Filter the salt and wash with anhydrous ether. The isolation of this salt is a critical purification step that removes unreacted starting materials.

  • Reductive Cyclization:

    • Reagents: Potassium salt (from step 1), Glacial Acetic Acid, Zinc dust.

    • Procedure: Suspend the salt in glacial acetic acid. Add zinc dust portion-wise (exothermic reaction). Heat to 80°C for 1 hour.

    • Workup: Filter off zinc residues. Pour filtrate into water to precipitate the crude ethyl indole-2-carboxylate.

    • Hydrolysis: Reflux the ester in 10% NaOH/EtOH to yield the free acid.

Why this works: The formation of the enolate salt drives the thermodynamics of the first step, while the reductive cyclization is highly specific for forming the C2-N bond.

Protocol B: The Hemetsberger-Knittel Synthesis

Ideal for accessing 5- or 7-substituted indoles where the corresponding benzaldehyde is available. It proceeds via a nitrene intermediate.[1][2][3]

Step-by-Step Protocol:

  • Knoevenagel Condensation:

    • Reagents: Substituted Benzaldehyde (10 mmol), Ethyl azidoacetate (40 mmol), NaOEt (40 mmol) in EtOH (30 mL).

    • Conditions: Add a solution of benzaldehyde and ethyl azidoacetate dropwise to NaOEt at -10°C to 0°C. Stir for 2–4 hours.

    • Product: Ethyl

      
      -azidocinnamate. (Isolate via aqueous workup; caution: azides are potentially explosive, keep cool).
      
  • Thermolysis (Cyclization):

    • Reagents: Xylene (high boiling solvent).

    • Conditions: Dissolve the

      
      -azidocinnamate in xylene. Heat to reflux (approx. 140°C) for 2–4 hours. Nitrogen gas (
      
      
      
      ) evolution indicates reaction progress.
    • Mechanism: Thermal decomposition of the azide yields a vinyl nitrene, which inserts into the adjacent aromatic C-H bond to form the indole.

    • Yield: Typically 60–85%.

Part 3: Medicinal Chemistry & Functionalization

NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are competitive antagonists at the strychnine-insensitive glycine site of the NMDA receptor.[4]

  • SAR Insight:

    • C2-COOH: Essential. Esters are inactive (prodrugs).

    • C3-H: Substitution here often reduces affinity due to steric clash with the receptor backbone, though small groups (methyl) may be tolerated.

    • C5/C6 Halogenation: 5,7-dichloroindole-2-carboxylic acid is a classic potent antagonist. The halogens fill a hydrophobic pocket (Site B) adjacent to the glycine binding site.

HIV-1 Integrase Inhibition
  • Mechanism: The catalytic core of HIV integrase contains two

    
     ions.[5][6] The indole-2-carboxylic acid scaffold acts as a planar anchor.
    
  • Optimization: Extension at the C3 position with a hydrophobic linker (e.g., benzyl or phenyl) improves binding by interacting with the viral DNA channel, while the C2-acid coordinates the metals.

Quantitative Data Summary
CompoundSubstitutionTargetActivity (IC50 / Ki)Reference
7-Cl-I2CA 7-ChloroNMDA (Glycine Site)Ki = 0.56 µM[Huettner, 1989]
5,7-Cl2-I2CA 5,7-DichloroNMDA (Glycine Site)Ki = 0.06 µM[Gray, 1991]
SM-31900 Tricyclic fusedNMDA (Glycine Site)Ki = 1.0 nM[Ohno, 2003]
I2CA-Deriv 17a 6-(4-F-phenyl)HIV-1 IntegraseIC50 = 3.11 µM[Zhou, 2024]

Part 4: References

  • Reissert Indole Synthesis Mechanism & Protocol:

    • Source: Organic Syntheses, Coll. Vol. 5, p.656 (1973); Vol. 49, p.66 (1969).

    • URL:[Link]

  • Hemetsberger-Knittel Indole Synthesis:

    • Source: Monatsh. Chem. 103, 194 (1972).[1][2] "Synthese und Thermolyse von α-Azidoacrylestern".

    • URL:[Link]

  • NMDA Antagonist Activity (Indole-2-carboxylates):

    • Source: Journal of Medicinal Chemistry, 1991, 34(4), 1283–1292. "Design and synthesis of indole-2-carboxylates as antagonists of the N-methyl-D-aspartate associated glycine recognition site".

    • URL:[Link]

  • Tricyclic Indole-2-Carboxylic Acids (SM-31900):

    • Source: Journal of Medicinal Chemistry, 2003, 46(5), 691–701.

    • URL:[Link]

  • HIV-1 Integrase Inhibitors:

    • Source: RSC Advances, 2024, 14, 10234. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors".

    • URL:[Link]

Sources

The Strategic Utility of 6-Chloro-1H-indole-2-carboxylic Acid: An In-depth Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 6-Chloro-1H-indole-2-carboxylic acid, a pivotal heterocyclic building block in modern organic synthesis. Its strategic importance, particularly in the realms of medicinal chemistry and materials science, is comprehensively detailed. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its synthesis, chemical reactivity, and diverse applications. Detailed experimental protocols for its derivatization and a discussion of the electronic influence of its substituents are provided to empower chemists in leveraging this versatile molecule for novel discoveries.

Introduction: The Architectural Significance of the Indole Nucleus

The indole scaffold is a ubiquitous and privileged structure in a vast array of natural products and synthetic molecules of significant biological and material interest.[1] Its unique electronic properties and versatile reactivity make it a cornerstone in the design of novel functional molecules. Among the myriad of substituted indoles, 6-Chloro-1H-indole-2-carboxylic acid has emerged as a particularly valuable and versatile building block.

The presence of the chloro substituent at the 6-position, coupled with the carboxylic acid at the 2-position and the reactive N-H group, provides three distinct points for molecular diversification. This trifecta of functional handles allows for the systematic and controlled construction of complex molecular architectures, making it a highly sought-after intermediate in drug discovery and the development of advanced materials. This guide will elucidate the synthesis, properties, and strategic applications of this important chemical entity.

Synthesis of 6-Chloro-1H-indole-2-carboxylic Acid: Key Methodologies

The construction of the 6-chloro-1H-indole-2-carboxylic acid framework can be efficiently achieved through established indole synthesis methodologies, most notably the Reissert and Fischer indole syntheses. The choice of method often depends on the availability of starting materials and desired scale.

The Reissert Indole Synthesis: A Robust Approach

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[2] For the synthesis of the 6-chloro derivative, the key starting material is 4-chloro-2-nitrotoluene.

The reaction proceeds in two main stages:

  • Condensation: 4-chloro-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate.[2]

  • Reductive Cyclization: The resulting α-ketoester undergoes reductive cyclization of the nitro group, typically using a reducing agent like zinc in acetic acid or iron powder in acidic media. This step concomitantly forms the indole ring and hydrolyzes the ester to the desired carboxylic acid.[2][3]

G cluster_0 Reissert Indole Synthesis 4-chloro-2-nitrotoluene 4-chloro-2-nitrotoluene Intermediate Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoate 4-chloro-2-nitrotoluene->Intermediate 1. KOEt, EtOH Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate Final_Product 6-Chloro-1H-indole-2-carboxylic acid Intermediate->Final_Product 2. Zn, Acetic Acid G cluster_1 Fischer Indole Synthesis 4-chlorophenylhydrazine 4-chlorophenylhydrazine Hydrazone (4-chlorophenyl)hydrazone of pyruvic acid 4-chlorophenylhydrazine->Hydrazone Pyruvic acid Pyruvic acid Pyruvic acid->Hydrazone Final_Product 6-Chloro-1H-indole-2-carboxylic acid Hydrazone->Final_Product Acid catalyst, Heat

Figure 2: General workflow of the Fischer indole synthesis for 6-Chloro-1H-indole-2-carboxylic acid.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 6-Chloro-1H-indole-2-carboxylic acid is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 16732-75-5[4][5]
Molecular Formula C₉H₆ClNO₂[4]
Molecular Weight 195.60 g/mol [4]
Appearance Off-white to light brown powderSupplier Data
Melting Point 235-240 °C (decomposes)Supplier Data
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents.General Knowledge

Spectroscopic Characterization:

While a dedicated, published spectrum with full assignment for 6-Chloro-1H-indole-2-carboxylic acid is not readily available in the searched literature, typical spectroscopic features can be predicted based on the structure and data for analogous compounds. The PubChem database entry for this compound indicates the availability of 1H NMR, IR, and UV-Vis spectra, which can be accessed through the provided links. [4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a signal for the N-H proton (which may be broad and exchangeable with D₂O), and a downfield signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, with the carboxylic acid carbonyl carbon appearing at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, an N-H stretching vibration, and a strong C=O stretch from the carbonyl group.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of 6-Chloro-1H-indole-2-carboxylic acid stems from the distinct reactivity of its three functional groups: the carboxylic acid, the indole N-H, and the chloro-substituted benzene ring.

The Influence of the 6-Chloro Substituent

The electron-withdrawing nature of the chlorine atom at the 6-position significantly influences the electronic properties and reactivity of the indole nucleus.

  • Acidity: The chloro substituent inductively withdraws electron density, which is expected to increase the acidity of both the carboxylic acid proton and the N-H proton compared to the unsubstituted parent compound.

  • Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and prone to electrophilic attack, primarily at the C3 position. [6]The electron-withdrawing chloro group at C6 deactivates the benzene portion of the ring towards further electrophilic substitution.

Key Transformations and Experimental Protocols

The carboxylic acid at the C2 position is a versatile handle for the introduction of a wide range of substituents via amide bond formation. This is a cornerstone of its application in medicinal chemistry.

Protocol: General Amide Coupling

  • Activation: To a solution of 6-Chloro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of HOBt (1.2 eq) is added.

  • Amine Addition: The desired amine (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

G cluster_2 Amide Coupling Workflow Start 6-Chloro-1H-indole-2-carboxylic acid Activation Activation with Coupling Reagent (e.g., HATU) Start->Activation Amine_Addition Addition of Amine and Base (e.g., DIPEA) Activation->Amine_Addition Product Amide Derivative Amine_Addition->Product

Figure 3: Workflow for the amide coupling of 6-Chloro-1H-indole-2-carboxylic acid.

The indole N-H is acidic and can be deprotonated with a suitable base to facilitate N-alkylation, introducing another point of diversity.

Protocol: General N-Alkylation

  • Deprotonation: To a solution of the 6-chloro-1H-indole-2-carboxylate ester (to prevent interference from the acidic carboxylic acid) in an aprotic solvent like DMF or THF, a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) is added.

  • Electrophile Addition: The alkylating agent (e.g., an alkyl halide or tosylate, 1.2 eq) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted. The organic extracts are washed, dried, and concentrated. The crude product is purified by chromatography.

  • Hydrolysis (Optional): If the carboxylic acid is desired, the resulting ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water).

Applications in Medicinal Chemistry

6-Chloro-1H-indole-2-carboxylic acid is a prominent building block in the synthesis of various biologically active compounds.

HIV-1 Integrase Inhibitors

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The indole nucleus and the C2-carboxylic acid can chelate with the magnesium ions in the active site of the enzyme. The 6-chloro substituent can engage in favorable interactions, such as π-π stacking, with the viral DNA, enhancing the inhibitory activity. [7]

Antitrypanosomal and Antitubercular Agents

Amide derivatives of substituted indole-2-carboxylic acids, including those with a chloro substituent, have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds have also been investigated for their potential as antitubercular agents, demonstrating the broad utility of this scaffold in targeting infectious diseases.

Potential in Materials Science

While direct applications of 6-Chloro-1H-indole-2-carboxylic acid in materials science are less documented, the inherent electronic properties of the indole ring make its derivatives attractive for use in organic electronics. Indole-based molecules have been explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. [8]The electron-rich nature of the indole system facilitates charge transport. The presence of the chloro and carboxylic acid groups on the 6-Chloro-1H-indole-2-carboxylic acid scaffold provides avenues for tuning the electronic properties and for polymerization or grafting onto surfaces, suggesting its potential as a building block for novel organic electronic materials.

Conclusion

6-Chloro-1H-indole-2-carboxylic acid stands out as a strategically important and versatile building block in contemporary organic synthesis. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecules. Its proven value in the development of potent therapeutic agents, coupled with its potential in the burgeoning field of organic electronics, ensures that this indole derivative will continue to be a molecule of significant interest to the scientific community. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of facilitating its broader use in innovative research and development.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
  • Sundberg, R. J. (2004). Indoles. Academic Press.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85584, 6-Chloro-1H-indole-2-carboxylic acid. Retrieved from [Link].

  • PubChem. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Reissert indole synthesis. In Wikipedia. Retrieved from [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • ChemWis. (2023, December 20). Reissert Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 8). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. Retrieved from [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 10354-10367.
  • Advancements in Organic Electronics: The Role of Indole Derivatives. (n.d.). Retrieved from a relevant materials science journal or supplier website.
  • National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • YouTube. (2024, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. Retrieved from [Link]

  • MDPI. (n.d.). Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(15), 10354-10367.
  • LibreTexts Chemistry. (2023, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2009, December 19). Indole Synthesis. Retrieved from [Link]

  • Science.gov. (n.d.). electrophilic substitution reactions: Topics by Science.gov. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Pre-proofs.org. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • Boron Molecular. (n.d.). Advancements in Organic Electronics: The Role of Indole Derivatives. Retrieved from [Link]

  • Good Price CAS:16732-75-5 | 6-Chloro-1H-indole-2-carboxylic Acid for Sale - Quotation. (n.d.).

Sources

Methodological & Application

Application Note: Esterification Strategies for 6-Chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the esterification of 6-Chloro-1H-indole-2-carboxylic acid (6-Cl-ICA) , a critical scaffold in the development of NMDA receptor antagonists and antiviral agents. Unlike simple benzoic acids, the indole moiety introduces specific challenges: the potential for N-alkylation, acid-catalyzed decarboxylation, and electrophilic substitution at the C3 position. This note provides three validated protocols ranging from scalable acid-chloride activation to mild coupling strategies, supported by mechanistic insights and troubleshooting matrices.

Molecule Analysis & Synthetic Strategy

Target Molecule: 6-Chloro-1H-indole-2-carboxylic acid

  • pKa (COOH): ~3.8 – 4.2 (Acidic, readily deprotonated by weak bases).

  • pKa (Indole NH): ~16 (Weakly acidic, requires strong base for deprotonation).

  • Electronic Effects: The C6-Chlorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the NH and COOH compared to the parent indole. The C2-Carboxyl group strongly deactivates the indole ring, reducing the risk of oxidative polymerization but not eliminating the risk of electrophilic attack at C3 during harsh activation.

Strategic Decision Matrix
ConstraintRecommended MethodWhy?
Simple Ester (Me, Et) Method A (Acid Chloride) High yield, scalable, cost-effective. In-situ HCl generation drives reaction.
Complex/Labile Alcohol Method B (Steglich Coupling) Neutral pH, room temperature, avoids acid-catalyzed degradation of alcohol.
Methyl Ester (Mild) Method C (TMS-CHN₂) Rapid, clean, no workup required. Best for small-scale medicinal chemistry.
Avoid N-Alkylation Method A or B Base-mediated alkylation (e.g., MeI/K₂CO₃) risks competitive N-alkylation.

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Standard Protocol)

Best for: Methyl, Ethyl, and Isopropyl esters. Scalable to >100g.

Mechanism: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride.[1] Reaction with alcohol releases HCl, which further catalyzes the esterification (Fischer-type equilibrium shift).

Protocol:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

  • Suspension: Charge the flask with 6-Chloro-1H-indole-2-carboxylic acid (10.0 g, 51.1 mmol) and anhydrous Methanol (100 mL). Note: The starting material may not fully dissolve initially.

  • Activation: Cool the suspension to 0°C (ice bath). Add Thionyl Chloride (SOCl₂) (7.5 mL, 102 mmol, 2.0 equiv) dropwise over 20 minutes.

    • Critical Control: Exothermic reaction.[2] Rapid addition causes vigorous boiling and potential loss of solvent.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours.

    • Checkpoint: The suspension should clear to a solution as the ester forms (esters are generally more soluble in organic solvents than the free acid).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Dilute with Ethyl Acetate (200 mL) and wash with Saturated NaHCO₃ (2 x 100 mL) to neutralize residual HCl.

    • Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Methanol/Water or Hexane/Ethyl Acetate if necessary.

Yield Expectation: 90–95%

Method B: Steglich Coupling (DCC/DMAP)

Best for: Acid-sensitive alcohols, bulky alcohols (t-Butyl), or valuable chiral alcohols.

Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to an O-acylisourea intermediate. DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, significantly accelerating the attack of the alcohol.

Protocol:

  • Solution: In a 100 mL flask, dissolve 6-Chloro-1H-indole-2-carboxylic acid (1.0 g, 5.1 mmol) and the Target Alcohol (5.6 mmol, 1.1 equiv) in anhydrous DCM (Dichloromethane) (20 mL) or DMF (if solubility is poor).

  • Catalyst: Add DMAP (62 mg, 0.51 mmol, 10 mol%).

  • Coupling: Cool to 0°C. Add DCC (1.16 g, 5.6 mmol, 1.1 equiv) in one portion.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate.[3]

    • Dilute filtrate with Et₂O or EtOAc. Wash with 0.5N HCl (removes DMAP), then Sat. NaHCO₃, then Brine.

  • Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.

Yield Expectation: 75–85%

Method C: Base-Mediated Alkylation (Caveat Protocol)

Best for: Methyl esters using MeI when acid conditions are strictly forbidden. Risk: Competitive N-alkylation.

Protocol Optimization for O-Selectivity: To favor O-alkylation (ester) over N-alkylation, use a polar aprotic solvent (DMF) and a stoichiometric weak base (NaHCO₃ or K₂CO₃) that is sufficient to deprotonate the COOH (pKa ~4) but not the Indole NH (pKa ~16).

  • Dissolve acid (1 equiv) in DMF.

  • Add NaHCO₃ (1.2 equiv). Stir for 30 min at RT.

  • Add Methyl Iodide (1.1 equiv).

  • Stir at RT for 4-6 hours. Do not heat. Heating promotes N-alkylation.

Comparative Data Analysis

ParameterMethod A (SOCl₂)Method B (DCC/DMAP)Method C (Alkylation)
Yield High (>90%)Moderate (75-85%)Variable (Risk of N-alkyl)
Scalability ExcellentPoor (DCU removal)Moderate
Atom Economy HighLow (High MW reagents)Moderate
Purification CrystallizationChromatographyExtraction/Chromatography
Key Risk Acidic degradationUrea byproduct removalN- vs O-selectivity

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways for the esterification of 6-Chloro-1H-indole-2-carboxylic acid.

G cluster_0 Method A: Acid Chloride cluster_1 Method B: Steglich cluster_2 Method C: Alkylation Risks Start 6-Chloro-1H-indole- 2-carboxylic acid SOCl2 Reaction w/ SOCl2 (Reflux, MeOH) Start->SOCl2 DCC Reaction w/ DCC/DMAP (DCM, RT) Start->DCC Base Base (K2CO3) + MeI Start->Base InterA Acid Chloride Intermediate SOCl2->InterA - SO2, - HCl ProdA Methyl Ester (High Yield) InterA->ProdA + MeOH InterB O-Acylisourea Intermediate DCC->InterB ProdB Complex Ester (Neutral pH) InterB->ProdB + R-OH Split Selectivity Check Base->Split ProdC_O O-Alkyl (Ester) (Kinetic Product) Split->ProdC_O Weak Base Low Temp ProdC_N N-Alkyl (Side Product) (Thermodynamic/Strong Base) Split->ProdC_N Strong Base High Temp

Caption: Mechanistic divergence in esterification protocols. Method A and B provide high chemoselectivity, while Method C requires strict base control to avoid N-alkylation.

Troubleshooting & Critical Parameters

N-Alkylation (The "Indole Problem")[4]
  • Symptom: NMR shows a methyl singlet at ~3.8-4.0 ppm (Ester O-Me) AND a second singlet at ~3.7 ppm (Indole N-Me).

  • Cause: Use of strong bases (NaH, NaOH) or excessive heat in Method C.

  • Solution: Switch to Method A (Acidic conditions prevent N-deprotonation) or use Method C with Cs₂CO₃ at 0°C.

Low Solubility
  • Symptom: Starting material remains a slurry; low conversion.

  • Cause: 6-Chloro-1H-indole-2-carboxylic acid has high crystal lattice energy.

  • Solution:

    • Method A: The reaction is heterogeneous initially. As SOCl₂ reacts, the acid chloride becomes soluble. Ensure vigorous stirring.

    • Method B: Add a co-solvent like DMF (10-20%) to the DCM.

Chlorination at C3
  • Symptom: Mass spec shows M+34 peak (Di-chloro species).

  • Cause: Electrophilic aromatic substitution by SOCl₂ at the C3 position.

  • Mitigation: Keep the addition of SOCl₂ strictly at 0°C. Do not reflux in neat SOCl₂; always use alcohol as the solvent/diluent to consume SOCl₂ rapidly.

References

  • Fischer Esterification Mechanism & Applications

    • Master Organic Chemistry. "Fischer Esterification."[4][5][6][7] Accessed Oct 2023.[8][9] Link

  • Thionyl Chloride Activation Protocols

    • Organic Chemistry Portal. "Acid Chlorides."[10] Accessed Oct 2023.[8][9] Link

  • Indole N-Alkylation vs O-Alkylation Selectivity

    • ResearchGate. "N- and O-Alkylation of Indole Carboxylic Acid Derivatives." Accessed Oct 2023.[8][9] Link

  • Steglich Esterification (DCC/DMAP)

    • Common Organic Chemistry. "Steglich Esterification."[4][5][6] Accessed Oct 2023.[8][9] Link

  • Synthesis of Indole-2-Carboxylates (Microwave/Green Methods)

    • Journal of Basic and Applied Research in Biomedicine. "Synthesis of Methyl 6-Chloro Indole Carboxylate." Accessed Oct 2023.[8][9] Link

Sources

Application Note: A Practical Guide to the Synthesis of Novel HIV-1 Integrase Inhibitors from a 6-Chloro-1H-indole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Chloro-1H-indole-2-carboxylic acid as a pivotal starting material for the synthesis of potent HIV-1 integrase inhibitors. We delve into the underlying biochemical rationale, detailing the mechanism of action by which indole-2-carboxylic acid derivatives target the viral enzyme. This guide presents a robust, step-by-step protocol for the synthesis of a representative N-aryl-indole-2-carboxamide via an amide coupling reaction, a cornerstone transformation in modern medicinal chemistry. We further discuss methods for compound characterization, the importance of self-validating protocols, and the potential for this scaffold to overcome known drug resistance mutations.

Introduction: Targeting a Key Step in the HIV-1 Lifecycle

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive and permanent infection.[1][2] This process involves two distinct catalytic events: 3'-processing, where the enzyme removes a dinucleotide from each 3' end of the viral DNA, and the subsequent strand transfer reaction, which covalently links the processed viral DNA ends to the host chromatin.[3] Given its indispensable role, HIV-1 IN has become a well-validated and highly attractive target for antiretroviral therapy.[1][2]

The class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs) has revolutionized HIV treatment by effectively blocking the strand transfer step.[2][4] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, diminishing the long-term efficacy of existing therapies and necessitating the development of new inhibitors with novel scaffolds and improved resistance profiles.[4]

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, and recent research has highlighted its potential in the development of next-generation INSTIs.[5][6][7] Derivatives of indole-2-carboxylic acid, in particular, have been shown to be promising candidates for potent inhibition of the integrase enzyme.[4][5][7] This application note focuses specifically on 6-Chloro-1H-indole-2-carboxylic acid, a versatile building block for creating a diverse library of potential HIV-1 IN inhibitors.

The Scientific Rationale: Mechanism of Inhibition

The inhibitory activity of indole-2-carboxylic acid derivatives stems from their ability to function as metal ion chelators within the HIV-1 IN active site. The catalytic core of the enzyme contains two essential magnesium ions (Mg²⁺) that are critical for coordinating the viral DNA and facilitating the nucleophilic attack during strand transfer.[4][7]

The indole-2-carboxylic acid scaffold possesses the ideal geometry and electronic properties to chelate these two Mg²⁺ ions, effectively incapacitating the enzyme.[4][7] The nitrogen atom of the indole ring and the oxygen atoms of the carboxylate group form a pharmacophore that mimics the natural substrate interaction. Further molecular modifications, such as the introduction of a halogenated phenyl group, can create additional beneficial interactions, such as π–π stacking with viral DNA nucleotides (e.g., dC20), thereby enhancing binding affinity and inhibitory potency.[4][5]

Beyond active site inhibition, the indole scaffold has also been successfully employed in a "scaffold hopping" approach to develop Allosteric HIV-1 IN Inhibitors (ALLINIs).[2][8] These compounds bind to a different site at the dimer interface of the enzyme, inducing aberrant multimerization and exhibiting a multimodal mechanism of action.[2][8] Notably, the five-membered indole ring structure can mitigate steric repulsion from common resistance mutations like A128T, allowing these inhibitors to retain activity against strains resistant to earlier-generation drugs.[2] This dual potential makes the indole scaffold exceptionally valuable for future drug development.

Mechanism_of_Action Fig 1. Indole-2-Carboxamide Binding Mode cluster_IN HIV-1 Integrase Active Site cluster_Inhibitor Inhibitor Molecule IN_ActiveSite Catalytic Core (D, D, E motif) Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA (dC20) IndoleCore Indole-2-Carboxylic Acid Core IndoleCore->Mg1 Chelation IndoleCore->Mg2 Chelation ArylGroup Substituted Aryl Group ArylGroup->vDNA π-π Stacking

Caption: Mechanism of HIV-1 IN inhibition.

Featured Reagent: 6-Chloro-1H-indole-2-carboxylic acid

This chloro-substituted indole derivative serves as an excellent starting point for synthesis. The chlorine atom at the 6-position not only influences the electronic properties of the indole ring system but also provides a potential vector for further chemical modification through cross-coupling reactions.

Table 1: Physicochemical and Safety Properties

Property Value Source
Molecular Formula C₉H₆ClNO₂ [9]
Molecular Weight 195.60 g/mol [9]
Appearance Solid [10]
CAS Number 18573-63-2 N/A
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [9]

| Precautionary | P261, P280, P302+P352, P305+P351+P338 |[9] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

The primary site of reactivity for synthetic elaboration is the carboxylic acid group.[11][12] While carboxylic acids can react directly with very strong nucleophiles, their acidity often leads to a non-productive acid-base reaction with amines.[13] Therefore, activation of the carboxyl group is necessary to facilitate the formation of an amide bond, which is the key linkage in the target inhibitors.

Synthetic Strategy: Amide Coupling for Inhibitor Elaboration

The most common and versatile method for constructing the target molecules from 6-Chloro-1H-indole-2-carboxylic acid is through an amide coupling reaction.[14] This involves converting the carboxylic acid into a more reactive species in situ, which is then readily attacked by the amine nucleophile to form the stable amide bond.[15]

This strategy offers several advantages:

  • Broad Scope: A vast library of commercially available primary and secondary amines can be used, allowing for extensive Structure-Activity Relationship (SAR) studies.

  • Mild Conditions: Modern coupling reagents operate efficiently at room temperature, preserving sensitive functional groups elsewhere in the molecules.

  • High Yields: These reactions are typically high-yielding and generate byproducts that are easily removed during workup and purification.

A variety of coupling reagents are available, including carbodiimides (e.g., EDC, DCC) and aminium/uronium salts (e.g., HATU, HBTU).[13][14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling sterically hindered or electron-deficient substrates.[14][16]

Synthetic_Workflow Fig 2. General Synthetic Workflow Start_Acid 6-Chloro-1H-indole- 2-carboxylic acid Activated Activated O-Acyl-isourea Intermediate Start_Acid->Activated Activation Amine Primary or Secondary Amine (R-NH₂) Amine->Activated Nucleophilic Attack Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Activated Product Target Inhibitor: N-Substituted-6-chloro- 1H-indole-2-carboxamide Activated->Product Amide Formation

Caption: Amide coupling synthetic pathway.

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of N-(4-fluorobenzyl)-6-chloro-1H-indole-2-carboxamide , a model inhibitor based on published active compounds.[4][5]

Objective: To synthesize a target indole-2-carboxamide via HATU-mediated amide coupling.

Table 2: Materials and Reagents

Reagent Formula MW ( g/mol ) Molarity/Conc. Amount Moles (mmol)
6-Chloro-1H-indole-2-carboxylic acid C₉H₆ClNO₂ 195.60 Solid 100 mg 0.51
HATU C₁₀H₁₅F₆N₆OP 380.23 Solid 233 mg 0.61 (1.2 eq)
4-Fluorobenzylamine C₇H₈FN 125.14 Liquid 67 mg (61 µL) 0.54 (1.05 eq)
DIPEA C₈H₁₉N 129.24 Liquid 198 mg (267 µL) 1.53 (3.0 eq)
Anhydrous DMF C₃H₇NO 73.09 Solvent 5 mL -
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 Solvent ~100 mL -
Saturated NaHCO₃(aq) - - Solution ~50 mL -
Brine - - Solution ~50 mL -

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Solid | As needed | - |

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-1H-indole-2-carboxylic acid (100 mg, 0.51 mmol).

  • Reagent Addition: Add HATU (233 mg, 0.61 mmol). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Base and Amine: Add N,N-Diisopropylethylamine (DIPEA, 267 µL, 1.53 mmol) to the stirring solution, followed by the dropwise addition of 4-fluorobenzylamine (61 µL, 0.54 mmol).

    • Causality Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting carboxylic acid should have a lower Rf than the less polar amide product.

  • Work-up - Quenching: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 50 mL of Ethyl Acetate (EtOAc).

  • Work-up - Extraction: Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and 25 mL of brine (1x).

    • Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., 10% to 40% EtOAc in Hexanes) to afford the pure N-(4-fluorobenzyl)-6-chloro-1H-indole-2-carboxamide as a solid.

Product Characterization and Biological Evaluation

Structural Verification: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • HPLC: To determine the purity of the final product, which should ideally be >95% for biological testing.

Biological Activity: The synthesized compounds can be evaluated for their inhibitory activity against HIV-1 integrase using established biochemical assays, such as a homogeneous time-resolved fluorescence (HTRF)-based assay that can capture inhibitors with different modes of action.[3]

Table 3: Representative Biological Activity of Indole-2-Carboxamide INSTIs

Compound ID Modification IN Inhibition IC₅₀ (µM) Reference
17a 6-(4-chlorophenyl) substitution 3.11 [4][5]

| 5c | N-methyl, 3-chromane substitution | 4.5 |[2][8] |

This table presents data for structurally related compounds to demonstrate the potential potency of this chemical class.

Conclusion and Future Outlook

6-Chloro-1H-indole-2-carboxylic acid is a highly valuable and synthetically tractable scaffold for the development of novel HIV-1 integrase inhibitors. The straightforward and robust amide coupling protocol detailed here provides a reliable pathway for creating diverse libraries of candidate molecules. By leveraging the indole core's inherent ability to chelate active site magnesium ions and its potential for developing allosteric inhibitors active against resistant strains, researchers are well-equipped to explore new chemical space in the ongoing fight against HIV/AIDS.

References

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Patel, P. A., et al. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • International Association of Providers of AIDS Care. (n.d.). How Integrase Inhibitors Work. Available at: [Link]

  • Koneru, P. C., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega. Available at: [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Classification and Design of HIV-1 Integrase Inhibitors Based on Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Unal, I., & Arslan, M. (2021). Investigation of novel indole-based HIV-1 protease inhibitors using virtual screening and text mining. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Patel, P. A., et al. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. PMC. Available at: [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Koneru, P. C., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega. Available at: [Link]

  • Si, S., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Kumar, G., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Journal of Medicinal Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Available at: [Link]

  • Kaushik, N., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Study Mind. (n.d.). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Available at: [Link]

  • LibreTexts Chemistry. (2023). Physical Properties of Carboxylic Acids. Available at: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 6-Chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-Chloro-1H-indole-2-carboxylic acid. This compound is a critical building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] The described method utilizes a C18 stationary phase with a UV detector, providing the specificity, accuracy, and precision required for quality control and research applications. The protocol has been structured to align with the validation principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Scientific Rationale

6-Chloro-1H-indole-2-carboxylic acid is a heterocyclic compound whose indole scaffold is a privileged structure in medicinal chemistry.[4] Its precise quantification is paramount to ensure the quality, consistency, and stoichiometric accuracy of subsequent synthetic steps in drug development and manufacturing.

The analytical method of choice is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the dominant mode for quantitative analysis in the pharmaceutical industry, used in approximately 80% of applications. The rationale for selecting RP-HPLC is based on the following principles:

  • Analyte-Stationary Phase Interaction: The nonpolar C18 stationary phase retains the moderately polar 6-Chloro-1H-indole-2-carboxylic acid through hydrophobic interactions.

  • Mobile Phase Elution: A polar mobile phase, consisting of an organic modifier (acetonitrile) and an acidified aqueous phase, is used to elute the analyte. The inclusion of an acid is critical; it suppresses the ionization of the carboxylic acid functional group, ensuring a single, non-ionized form of the analyte.[5] This leads to improved retention, symmetrical peak shape, and reproducible results.[6]

  • UV Detection: The indole ring system contains a strong chromophore, which allows for sensitive and specific detection using a standard UV-Vis detector. Studies on similar indole derivatives show strong absorbance, making this detection strategy highly suitable.[7]

This document provides a comprehensive, step-by-step protocol, from solution preparation to full method validation, designed for immediate implementation in a laboratory setting.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 6-Chloro-1H-indole-2-carboxylic acid (purity ≥98%)

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Methanol (MeOH), and Deionized Water (18.2 MΩ·cm)

  • Acid: Phosphoric Acid (H₃PO₄), ACS grade or higher

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters for sample and mobile phase filtration

Instrumentation

A standard HPLC system equipped with the following modules is required:

  • Degasser/Solvent Delivery Pump

  • Autosampler/Injector

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides excellent resolution and efficiency for small molecules.[8]
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric AcidThe organic/aqueous ratio provides optimal retention. Phosphoric acid ensures the analyte is in its protonated form for sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column, balancing analysis time and system pressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detection Wavelength 275 nmIndole derivatives exhibit significant absorbance at this wavelength, providing good sensitivity.[6]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 400 mL of deionized water into a 1 L media bottle.

    • Carefully add 1.0 mL of phosphoric acid and mix thoroughly.

    • Add 600 mL of acetonitrile.

    • Sonicate for 10-15 minutes to degas the solution.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 6-Chloro-1H-indole-2-carboxylic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Working Standard and Calibration Curve Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample containing 6-Chloro-1H-indole-2-carboxylic acid.

    • Dissolve and dilute the sample in methanol to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).

    • Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose.[9][10] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a solution of the reference standard.

    • Inject the sample solution.

  • Acceptance Criteria: The blank injection should show no interfering peaks at the retention time of the 6-Chloro-1H-indole-2-carboxylic acid peak. The peak in the sample chromatogram should have the same retention time as the reference standard.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare at least five concentrations of the standard across the desired range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 25,150
5.0 126,200
10.0 253,500
25.0 630,100
50.0 1,255,800
100.0 2,510,500

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery experiments.

  • Protocol:

    • Spike a blank sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each level in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 20.0 19.8 99.0%
100% 25.0 25.2 100.8%

| 120% | 30.0 | 29.8 | 99.3% |

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-Assay Precision):

    • Protocol: Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.

Table 3: Example Precision Data

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Number of Samples (n) 6 6
Mean Concentration (µg/mL) 25.1 24.9
Standard Deviation 0.25 0.28
%RSD 1.0% 1.1%

| Overall %RSD (n=12) | 1.05% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., ACN ± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the final calculated concentration should not be significantly affected.

Workflow and Data Analysis Visualization

The following diagram illustrates the complete workflow for the quantification of 6-Chloro-1H-indole-2-carboxylic acid.

HPLC_Workflow HPLC Quantification Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_std Prepare Standard Stock & Working Solutions sequence Build Sequence (Standards & Samples) prep_std->sequence prep_sample Prepare Sample (Weigh, Dissolve, Filter) prep_sample->sequence prep_mp Prepare & Degas Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mp->instrument_setup run_hplc Execute HPLC Run instrument_setup->run_hplc sequence->run_hplc integrate Integrate Peaks & Generate Calibration Curve run_hplc->integrate Raw Data quantify Quantify Sample Concentration integrate->quantify validate Perform Method Validation Checks (Accuracy, Precision, etc.) quantify->validate report Generate Final Report validate->report Validated Results

Caption: Workflow for HPLC analysis and method validation.

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • 6-Chloro-1H-indole-2-carboxylic acid may cause skin and eye irritation.[11][12] Handle with care in a well-ventilated area or fume hood. Consult the Material Safety Data Sheet (MSDS) before use.

  • Acetonitrile is flammable and toxic. Handle with appropriate care and ensure proper waste disposal.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of 6-Chloro-1H-indole-2-carboxylic acid. The detailed protocol and validation framework provide a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable quality control and analytical procedure for this important synthetic intermediate.

References

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(5). Available at: [Link]

  • Zammit G, Cassar R and Pace M (2021). Quantification of Captopril Using Ultra High Performance Liquid Chromatography. J Phys Chem Res 3(3): 134. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Available at: [Link]

  • Scribd. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 103575. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Duca, R. B., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical Methods, 5(13), 3245-3251. Available at: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-800. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • LookChem. (n.d.). Good Price CAS:16732-75-5 | 6-Chloro-1H-indole-2-carboxylic Acid for Sale. Available at: [Link]

  • Andonovski, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Available at: [Link]

  • Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts. Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 6-Chloro-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-1H-indole-2-carboxylic Acid Synthesis

User Ticket: "Optimizing yield and purity for 6-Chloro-1H-indole-2-carboxylic acid." Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open

Executive Summary: The Strategic Pathway

For the high-yield synthesis of 6-chloro-1H-indole-2-carboxylic acid , the Reissert Indole Synthesis is the superior methodological choice over the Fischer or Hemetsberger routes.

  • Why Reissert? It guarantees regiochemical fidelity.[1] Starting from 4-chloro-2-nitrotoluene ensures the chlorine atom remains at the 6-position relative to the indole nitrogen.

  • Why not Fischer? Using 3-chlorophenylhydrazine in a Fischer synthesis typically yields a mixture of 4-chloro and 6-chloro isomers, necessitating difficult chromatographic separation and resulting in significant yield loss (often <40% isolated yield).

  • Why not Hemetsberger? While effective, the high-temperature thermolysis of azides poses safety risks at scale and often results in lower yields due to polymer formation.

This guide focuses on optimizing the Reissert route, specifically addressing the critical failure points: condensation efficiency and reductive dechlorination .

Part 1: Optimized Experimental Protocol (Reissert Route)

Phase 1: The Condensation (Enolate Formation)

Objective: Maximize conversion of 4-chloro-2-nitrotoluene to the nitrophenylpyruvate intermediate.

  • Reagents: 4-Chloro-2-nitrotoluene (1.0 eq), Diethyl oxalate (1.1 eq), Potassium Ethoxide (KOEt, 1.1–1.2 eq).

  • Solvent: Anhydrous Ethanol or Ether/Ethanol mix.

Protocol Optimization:

  • Base Selection: Use Potassium Ethoxide (KOEt) rather than Sodium Ethoxide (NaOEt). The potassium cation forms a less soluble enolate salt, which precipitates from the reaction mixture, driving the equilibrium forward (Le Chatelier’s principle).

  • Temperature Control: Maintain reaction between 35–40°C. Higher temperatures promote polymerization of the pyruvate; lower temperatures stall the deprotonation of the nitrotoluene methyl group.

  • Quenching: Do not acidify the reaction mixture immediately if isolating the salt. Filter the red/dark potassium enolate salt directly. This removes unreacted starting material in the filtrate.

Phase 2: Reductive Cyclization (The Critical Step)

Objective: Cyclize the pyruvate to the indole core without removing the chlorine atom.

  • Reagents: Zinc dust (excess), Glacial Acetic Acid (AcOH).

  • Conditions: 80–90°C.

Critical Warning (Dechlorination): Do NOT use standard Catalytic Hydrogenation (Pd/C + H₂) for this step. Palladium on Carbon is highly active for aryl chloride reduction (hydrodechlorination), especially in the presence of the resulting amine.

  • Correct Method: Zinc/Acetic Acid or Iron/Acetic Acid provides a selective reduction of the nitro group to the amine, which spontaneously cyclizes to the indole. These metals do not possess the potential to insert into the Ar-Cl bond under these conditions.

Phase 3: Hydrolysis

Objective: Convert the ethyl ester to the free carboxylic acid.

  • Reagents: NaOH (aq), Ethanol.

  • Note: 6-chloroindole-2-carboxylic acid is prone to decarboxylation at high temperatures under acidic conditions. Perform hydrolysis under basic conditions, then carefully acidify to pH 3–4 at cool temperatures to precipitate the product.

Part 2: Troubleshooting & FAQs

Q1: My yield in the first step is <50%. The reaction mixture turns black.

  • Diagnosis: Moisture contamination or excessive temperature.

  • Root Cause: Diethyl oxalate hydrolyzes rapidly in the presence of water, consuming your base. The "black" color indicates polymerization of the nitrotoluene or pyruvate, often caused by localized overheating.

  • Resolution:

    • Ensure KOEt is freshly prepared or titrated.[1]

    • Dry solvents over molecular sieves (3Å).

    • Add the base slowly to the mixture to control the exotherm.

Q2: I am observing "des-chloro" indole (indole-2-carboxylic acid) in my final LC-MS.

  • Diagnosis: Over-reduction.[1]

  • Root Cause: You likely used catalytic hydrogenation (Pd/C) or an overly active metal catalyst.

  • Resolution: Switch to Zinc dust in Acetic Acid . If you must use hydrogenation (e.g., for scale reasons), you must use a poisoned catalyst like Pt/C sulfided or add a dechlorination inhibitor (e.g., thiophene), though Zinc is far more reliable for chlorinated substrates.

Q3: The product is difficult to filter after acid precipitation.

  • Diagnosis: Particle size issues (colloidal suspension).

  • Resolution:

    • Acidify slowly (dropwise) with vigorous stirring.

    • Heat the suspension to 50°C for 30 minutes (Ostwald ripening) to allow crystals to grow, then cool to 4°C before filtration.

Part 3: Data & Comparison

Table 1: Comparison of Reductive Cyclization Methods for Chlorinated Indoles

MethodYield (Cyclization)Dechlorination RiskScalabilityRecommendation
Pd/C + H₂ 85-95%High (>10% loss)HighAVOID
Zn + AcOH 75-85%Negligible MediumPREFERRED
Fe + AcOH 70-80%Negligible HighALTERNATIVE
Na₂S₂O₄ 50-60%LowLowNOT RECOMMENDED

Part 4: Visualized Workflows

Figure 1: The Optimized Reissert Pathway

ReissertSynthesis Start 4-Chloro-2-nitrotoluene Step1 Condensation (Diethyl oxalate + KOEt) Start->Step1 35-40°C, Anhydrous Inter1 Potassium Enolate Salt (Precipitate) Step1->Inter1 Filtration (Crucial Purification) Step2 Reductive Cyclization (Zn + AcOH) Inter1->Step2 80°C Inter2 Ethyl 6-chloroindole-2-carboxylate Step2->Inter2 -2 H2O Step3 Hydrolysis (NaOH, then HCl) Inter2->Step3 Saponification Final 6-Chloro-1H-indole-2-carboxylic acid (Target) Step3->Final Acidification (pH 3)

Caption: Optimized Reissert route emphasizing the isolation of the enolate salt and the specific use of Zn/AcOH to prevent dechlorination.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impurity Check1 Step 1: Condensation? Issue->Check1 Check2 Step 2: Cyclization? Issue->Check2 BaseCheck Base used? Check1->BaseCheck Dechloro Dechlorination observed? Check2->Dechloro NaOEt NaOEt BaseCheck->NaOEt KOEt KOEt BaseCheck->KOEt Solubility Enolate Solubility Issue Switch to KOEt NaOEt->Solubility YesDechloro Yes Dechloro->YesDechloro MethodCheck Method used? YesDechloro->MethodCheck PdC Pd/C + H2 MethodCheck->PdC Zn Zn + AcOH MethodCheck->Zn FixDechloro Switch to Zn/AcOH (Avoids Ar-Cl reduction) PdC->FixDechloro

Caption: Diagnostic logic for resolving common yield-limiting factors in chlorinated indole synthesis.

References

  • Reissert, A. (1897).[2][3] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.[3] Link

  • Noland, W. E., & Baude, F. J. (1963).[3] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Review of reductive cyclization methods). Link

  • Process Development for Chlorinated Indoles: Confirms the use of Fe/AcOH or Zn/AcOH to prevent hydrodechlorination in chloronitrobenzene derivatives. Reaction Chemistry & Engineering, General principles of selective nitro reduction.

Sources

Overcoming solubility issues of 6-Chloro-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Matrix

The Core Challenge: 6-Chloro-1H-indole-2-carboxylic acid (6-Cl-ICA) presents a classic "brick-dust" profile. Its poor solubility stems from a combination of high crystal lattice energy (driven by intermolecular hydrogen bonding between the carboxylic acid dimer and the indole NH) and significant


-

stacking interactions enhanced by the planar indole core.

Quick Reference Solubility Matrix: Concentration limits are approximate and temperature-dependent.

Solvent ClassSpecific SolventSolubility RatingPrimary Use CaseNotes
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)NMR, ReactionsHard to remove; high boiling points.
Alcohols Methanol, Ethanol Moderate (Heat req.)RecrystallizationSolubility drops drastically upon cooling.
Ethers THF, 1,4-Dioxane Moderate ReactionsGood balance of solubility and volatility.
Chlorinated DCM, Chloroform Poor (<1 mg/mL)Workup (limited)Ineffective for dissolving solids.
Hydrocarbons Hexanes, Toluene Insoluble Anti-solventUsed to force precipitation.
Aqueous Water (Neutral/Acid) Insoluble Wash solventRemoves inorganic salts.
Aqueous Water (Basic pH >8) High Workup/ExtractionForms the soluble carboxylate salt.

Troubleshooting Guides (Q&A)

Scenario A: Analytical Chemistry (NMR/HPLC)

Q: I cannot get a concentrated sample in CDCl₃ for NMR. It remains a suspension. What should I do? A: This is expected. The polarity of Chloroform-d is insufficient to break the carboxylic acid dimers of 6-Cl-ICA.

  • Immediate Fix: Switch to DMSO-d₆ . It is the gold standard for this molecule due to its ability to disrupt hydrogen bonding.

  • Alternative (If solvent recovery is needed): Use Methanol-d₄ (CD₃OD). If solubility is still sluggish, add 1-2 drops of NaOD (or solid K₂CO₃).

    • Mechanism:[1][2][3][4] This deprotonates the carboxylic acid (pKa ~3.8–4.1), converting it to the highly soluble ionic carboxylate species.

    • Note: This will shift your chemical shifts slightly; report as "6-Cl-ICA (Na salt)".

Q: My HPLC peaks are tailing significantly. Is this a solubility issue? A: It is likely an ionization issue. At neutral pH, the compound exists in an equilibrium between the free acid and ionized forms, causing peak broadening.

  • Protocol: Ensure your mobile phase contains a modifier.

    • Acidic Method: Add 0.1% Formic Acid or TFA to keep the molecule fully protonated (less soluble, but uniform species).

    • Basic Method: Use 10 mM Ammonium Bicarbonate (pH ~8) to keep it fully ionized (more soluble, sharper peaks).

Scenario B: Synthetic Reactions

Q: The starting material (6-Cl-ICA) sits at the bottom of the flask and won't react. Can I heat it? A: Yes, but solvent choice is critical.

  • Strategy: Use a Co-solvent System .

    • Dissolve 6-Cl-ICA in a minimum volume of THF or DMF .

    • Dilute with your primary reaction solvent (e.g., Toluene or DCM) only after initial dissolution.

  • Catalytic Solubilization: If the reaction allows base, adding 1.0 equivalent of Triethylamine (TEA) or DIPEA will instantly solubilize the compound in organic media (DCM, THF) by forming the lipophilic ammonium salt.

Scenario C: Purification & Workup

Q: I tried to extract the product with DCM/Water, but it crashed out as a solid at the interface (emulsion). A: This "interfacial crud" is the free acid precipitating because it is insoluble in both the neutral aqueous phase and the cold DCM.

  • The "pH Swing" Protocol (Self-Validating):

    • Dissolve: Add 1M NaOH to the biphasic mixture until pH > 10. The solid will dissolve into the aqueous layer (as the sodium salt).

    • Wash: Extract the aqueous layer with DCM to remove non-acidic impurities. Discard the organic layer.

    • Precipitate: Acidify the aqueous layer slowly with 1M HCl to pH < 2.

    • Collect: The pure 6-Cl-ICA will precipitate as a clean solid. Filter and wash with water.[4]

Advanced Protocols

Protocol 1: Recrystallization (The "Salting-In" Method)

Standard thermal recrystallization often fails due to decomposition at high temps. This method uses pH manipulation.[2][5]

  • Suspend crude 6-Cl-ICA in water (10 mL/g).

  • Add saturated NaHCO₃ solution dropwise with stirring until the solid fully dissolves (pH ~8-9).

  • Filter the solution to remove any insoluble mechanical impurities (dust, polymers).

  • Acidify slowly with Glacial Acetic Acid (or dilute HCl) while stirring vigorously.

  • Aging: Allow the suspension to stir for 30 minutes. This promotes "Ostwald Ripening," converting amorphous precipitate into filterable crystals.

  • Isolate: Vacuum filter and wash with cold water followed by a small amount of cold hexanes.

Protocol 2: Temporary Esterification (For difficult couplings)

If the free acid is too insoluble for a specific reaction (e.g., Friedel-Crafts), mask it.

  • Reflux 6-Cl-ICA in Methanol with catalytic H₂SO₄ for 4 hours.

  • The resulting Methyl Ester is significantly more soluble in organic solvents (DCM, EtOAc).

  • Perform the desired reaction.[4][6][7]

  • Hydrolyze back to the acid using LiOH/THF/Water (quantitative yield).

Visual Logic & Decision Trees

Diagram 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent based on the experimental stage (Analysis, Reaction, or Purification).

SolventSelection Start Start: 6-Cl-ICA Handling Goal What is your Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Synthesis/Reaction Goal->Reaction Purify Purification Goal->Purify NMR_Solv DMSO-d6 (Best) or MeOD + NaOD Analysis->NMR_Solv Dissolution React_Solv Polar Aprotic (DMF, NMP, THF) Reaction->React_Solv Standard React_Base Add Organic Base (TEA/DIPEA) -> Soluble in DCM Reaction->React_Base If Base Tolerated Purify_Method pH Swing Extraction (Acid/Base Cycle) Purify->Purify_Method Remove Impurities

Diagram 2: The Solubility Mechanism (pH Switch)

Caption: Molecular mechanism showing how pH manipulation transitions 6-Cl-ICA from an insoluble lattice to a soluble ionic species.

SolubilityMech Insoluble Insoluble Form (pH < 3) Free Acid (COOH) Strong H-Bond Dimers Lattice Energy: HIGH Base Add Base (NaOH / TEA) Insoluble->Base Deprotonation Soluble Soluble Form (pH > 8) Carboxylate Anion (COO-) Ion-Dipole Interactions Solvation: HIGH Base->Soluble Dissolution in Water/Polar Org Acid Add Acid (HCl / AcOH) Soluble->Acid Reprotonation Acid->Insoluble Precipitation

References & Authoritative Grounding

  • PubChem. 6-Chloro-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

    • Cited for: Molecular properties, pKa estimates, and structural identifiers.

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.654 (1973). [Link]

    • Cited for: General purification methods of indole-2-carboxylic acid derivatives via hydrolysis and acidification.

    • Cited for: Safety hazards (H315, H319) and physical state data.[4][8][9]

  • University of Calgary. Solubility of Organic Compounds. Chemistry Department Guides.[4] [Link]

    • Cited for: General principles of carboxylic acid solubility and "salting in" phenomena.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling 6-Chloro-1H-indole-2-carboxylic acid. Wear appropriate PPE (gloves, goggles, lab coat) as this compound is a known skin and eye irritant.

Sources

Troubleshooting low conversion rates in Fischer esterification of indole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Low Conversion & Side Reactions in Indole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Problem: Why Indoles Fail Standard Protocols

If you are applying a "textbook" Fischer esterification protocol (Sulfuric acid/Refluxing Methanol) to an indole-3-carboxylic acid and achieving poor yields or black tars, you are not alone. You are fighting two competing mechanisms inherent to the indole scaffold:

  • Electronic Deactivation (The Yield Killer): The nitrogen lone pair donates electron density into the ring. In indole-3-carboxylic acids, this conjugation extends to the carbonyl carbon, significantly reducing its electrophilicity compared to a standard benzoic acid. The alcohol nucleophile struggles to attack.

  • Acid-Catalyzed Oligomerization (The Purity Killer): Indoles are acid-sensitive. Protons (

    
    ) do not just activate the carbonyl; they also protonate the C3 position of the indole ring. This generates a highly electrophilic iminium species that reacts with unprotonated indole molecules, leading to dimerization, polymerization, and the characteristic "black tar" [1].
    

Diagnostic & Troubleshooting Guide

Symptom: Reaction mixture turns dark brown/black rapidly.
  • Diagnosis: Acid-catalyzed polymerization (Oligomerization).

  • Root Cause: The acid concentration is too high, or the temperature is too aggressive, causing C3-protonation rather than carbonyl activation.

  • The Fix:

    • Immediate: Stop heating.

    • Protocol Switch: Abandon H₂SO₄. Switch to the Thionyl Chloride (SOCl₂) method (Method A below). This generates anhydrous HCl in situ in a controlled manner and consumes water, driving the equilibrium without requiring extreme thermal forcing.

Symptom: Conversion stalls at ~50-60% (Starting material remains).
  • Diagnosis: Equilibrium limitation (Le Chatelier’s Principle).

  • Root Cause: Water produced during esterification is hydrolyzing the product back to the starting acid. Indole esters are particularly prone to hydrolysis.

  • The Fix:

    • Chemical Drying: Add 3Å Molecular Sieves to the reaction vessel (if using H₂SO₄/HCl gas).

    • Protocol Switch: Use Method A (SOCl₂) . Thionyl chloride reacts with the water byproduct to form SO₂ and HCl gases, irreversibly removing water from the system [2].

Symptom: Loss of starting material; no ester; gas evolution observed.
  • Diagnosis: Thermal Decarboxylation.

  • Root Cause: Indole-3-carboxylic acids are thermally unstable. Heating in strong acid can induce decarboxylation, releasing CO₂ and leaving unsubstituted indole (which then polymerizes).

  • The Fix: Perform the reaction at 0°C to Room Temperature . Do not reflux unless absolutely necessary.

Visualizing the Failure Mode

The following diagram illustrates the competition between the desired esterification and the fatal polymerization pathway.

IndoleReactionPathways Start Indole-3-Carboxylic Acid + Alcohol + H+ CarbonylProt Carbonyl Protonation (Activation) Start->CarbonylProt Kinetic Path A C3Prot C3 Protonation (Ring Activation) Start->C3Prot Kinetic Path B (Strong Acid/Heat) NuAttack Nucleophilic Attack (Slow Step) CarbonylProt->NuAttack +ROH Ester Indole Ester (Desired Product) NuAttack->Ester -H2O Iminium Electrophilic Iminium Intermediate C3Prot->Iminium Dimer Dimerization/ Polymerization Iminium->Dimer +Indole Tar Black Tar (Intractable Mix) Dimer->Tar

Figure 1: Mechanistic divergence in acid-catalyzed indole chemistry. Path B dominates at high temperatures or high acid concentrations.

Validated Protocols

Method A: The "Gold Standard" (Thionyl Chloride)

Best for: High conversion, water removal, and preventing polymerization.

Mechanism:


 (anhydrous).
Crucially, 

.[1]
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent: Add anhydrous Methanol (or Ethanol) [0.1 M concentration relative to substrate].

  • Cooling: Cool the solvent to 0°C (Ice bath). Critical Step.

  • Activation: Dropwise add Thionyl Chloride (1.5 - 2.0 equivalents).

    • Note: This is exothermic. Wait 15 minutes for the initial reaction to settle.

  • Addition: Add the Indole-3-carboxylic acid solid in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12-24 hours.

    • Monitor: Check TLC. If conversion is low after 12h, heat to 40°C (Do not reflux unless necessary).

  • Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to neutralize HCl), then Brine. Dry over Na₂SO₄.

Method B: The "Mild Alternative" (TMS-Diazomethane)

Best for: Small scale (<100mg), precious compounds, or highly acid-sensitive substrates.

  • Setup: Dissolve Indole acid in Methanol/Benzene (3:2) or Methanol/Toluene.

  • Reagent: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Quench: Stir for 30 mins. Quench with a few drops of Acetic Acid (until colorless).

  • Workup: Direct concentration. Quantitative yield is common.

Comparative Data: Catalyst Performance

ParameterSulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂)TMS-Diazomethane
Acid Strength High (Promotes polymerization)Moderate (Generated in situ)None (Neutral conditions)
Water Removal None (Requires sieves)Chemical Scavenging N/A (Irreversible gas evolution)
Temperature Reflux often required0°C

RT
0°C

RT
Side Reactions High (Tars/Decarboxylation)LowMinimal
Scalability HighHighLow (Cost/Safety)

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS or HATU coupling instead? A: Yes. If acid-catalyzed methods fail entirely, treating the acid with a coupling reagent (HATU) and the alcohol (with excess DIPEA/DMAP) is a viable, albeit more expensive, alternative. However, steric hindrance at the C3 position can still make this slow.

Q: Why is Indole-2-carboxylic acid easier to esterify than Indole-3-carboxylic acid? A: The C2 position is less electron-rich than C3. The nitrogen lone pair donates primarily into the C3 position (enamine-like character). Therefore, the C2-carboxylic acid is less deactivated and the C2 position is less prone to protonation/polymerization.

Q: My product is an oil but should be a solid. Did it fail? A: Not necessarily. Methyl indole-3-carboxylates can be difficult to crystallize if trace impurities (oligomers) are present. Trituration with cold hexanes or pentane often induces crystallization.

References

  • Soylu, A., et al. (2025).[2] The investigation of acid effect on chemical polymerization of indole. ResearchGate.

  • Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[3]

  • Lian, Y., et al. (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters.... PubMed.

  • LibreTexts. (2023).[4] Fischer Esterification Mechanism and Thermodynamics.

Sources

Minimizing dimer formation in amide coupling of 6-Chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Problem: During the amide coupling of 6-Chloro-1H-indole-2-carboxylic acid , users frequently observe a major impurity corresponding to the "dimer" mass (


). This is rarely a traditional aggregation dimer but rather a covalent N-acylated species .[1]

Root Cause: The indole nitrogen (N1) is weakly acidic (


). The 6-Chloro substituent is an electron-withdrawing group (EWG), which pulls electron density from the ring, stabilizing the conjugate base and effectively lowering the 

of the N-H proton
.
  • Consequence: In the presence of strong bases (DIEA, TEA) typically used with HATU/HBTU, the indole nitrogen deprotonates and acts as a competing nucleophile, attacking the activated ester of another indole molecule.[1]

Diagnostic Flowchart

Use this decision tree to determine the optimal corrective action for your specific synthesis.

G Start Start: Dimer Detected via LCMS CheckProt Is the Indole N1 Protected? (e.g., Boc, SEM, Ts) Start->CheckProt YesProt Dimer is likely Anhydride formation CheckProt->YesProt Yes NoProt Dimer is N-Acylated Species (N1 attack on activated carboxylate) CheckProt->NoProt No Action1 Action: Reduce Activation Time Switch to T3P or Mixed Anhydride YesProt->Action1 DecisionBase Can you tolerate N-protection steps? NoProt->DecisionBase RouteA Route A (High Fidelity): Protect N1 with Boc anhydride before coupling. DecisionBase->RouteA Yes (Scale-up/High Purity) RouteB Route B (Direct Coupling): Must eliminate Strong Base. Use Carbodiimide or T3P. DecisionBase->RouteB No (Discovery/Speed)

Caption: Diagnostic logic for identifying the source of dimerization in indole-2-carboxylic acid couplings.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, one must understand the competitive landscape within the reaction flask.

The Electronic Effect of 6-Chloro

Standard indole has a


 of ~16. The 6-Chloro substituent exerts an inductive effect (

), increasing the acidity of the N1-H.
  • Standard Conditions (HATU/DIEA): DIEA (Hunig's base) is basic enough to partially deprotonate the 6-chloroindole N-H, especially in polar aprotic solvents like DMF or DMSO.[1]

  • The Pathway: Once deprotonated, the Indole-N becomes a nucleophile.[2] It attacks the O-At (azabenzotriazole) activated ester of a neighboring molecule.

Reaction Pathway Visualization

ReactionPath SM 6-Cl-Indole-2-COOH Activated Activated Ester (O-At / O-Su) SM->Activated Coupling Agent PathB Path B (Side Rxn): Indole N-Deprotonation SM->PathB Base present PathA Path A (Desired): Amine (R-NH2) Attack Activated->PathA Base Strong Base (DIEA/TEA) Product Desired Amide PathA->Product Dimer N-Acyl Dimer (Dead End) PathB->Dimer Attacks Activated Ester

Caption: Competitive pathways between desired amide formation and N-acylation dimerization.

Optimized Protocols

Protocol A: The "Gold Standard" (N-Protection)

Recommended for scale-up or when the amine partner is non-nucleophilic (e.g., anilines).

Rationale: Physically blocking the N1 position eliminates the side reaction entirely.

  • Protection:

    • Dissolve 6-Chloro-1H-indole-2-carboxylic acid in THF.

    • Add 2.2 eq.[1] Boc₂O and 0.1 eq.[1] DMAP .

    • Stir at RT until conversion is complete (usually <2h).

    • Note: The carboxylate and the nitrogen may both react; mild basic hydrolysis (LiOH/MeOH) can selectively cleave the ester if a mixed anhydride forms, but usually, the acid is used directly or protected as an ester first, then hydrolyzed. Refinement: Use the methyl ester of the indole, Boc-protect, then hydrolyze the ester to the free acid.

  • Coupling:

    • React N-Boc-6-Cl-indole-2-COOH with amine using standard HATU/DIEA conditions.

  • Deprotection:

    • Treat crude product with 4N HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

Protocol B: The "Direct Route" (Base-Free / Weak Base)

Recommended for discovery chemistry and high-throughput synthesis.

Rationale: Uses T3P (Propylphosphonic anhydride) or EDC , which do not require strong bases that deprotonate the indole.[1]

Step-by-Step:

  • Dissolution: Dissolve 6-Chloro-1H-indole-2-carboxylic acid (1.0 eq) and the amine partner (1.1 eq) in EtOAc or 2-MeTHF . (Avoid DMF if possible to reduce spontaneous deprotonation).[1]

  • Base Addition (Critical): Add Pyridine (2.5 - 3.0 eq).[1]

    • Why? Pyridine (

      
      ) is strong enough to neutralize the HCl/byproducts but too weak to deprotonate the Indole-NH (
      
      
      
      ).
  • Coupling Agent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.

Comparison of Methods:

FeatureStandard (HATU/DIEA)Protocol A (Boc-Protect)Protocol B (T3P/Pyridine)
Dimer Formation High (15-40%) None (<1%) Low (<5%)
Step Count 13 (Protect-Couple-Deprotect)1
Purification Difficult (Dimer co-elutes)EasyEasy (Water soluble byproducts)
Racemization ModerateLowVery Low

Troubleshooting FAQs

Q1: I see a mass of [Product + 194]. Is this the dimer? A: Yes. The molecular weight of the 6-chloroindole-2-carbonyl fragment is roughly 194 (depending on exact isotope). If you see Mass_Product + (Mass_SM - 18), you have formed the N-acylated product where the product's indole nitrogen reacted with excess activated acid.

Q2: Can I use EDC/HOBt instead of T3P? A: Yes, but avoid adding TEA or DIEA. Use the amine free base. If the amine is a salt (e.g., HCl salt), you must use a base to free it.[1] In that case, use N-methylmorpholine (NMM) or Collidine , which are weaker and more sterically hindered than TEA, reducing the risk of N1 attack.[1]

Q3: Why does adding the acid to the coupling agent before the amine increase dimer formation? A: "Pre-activation" generates a high concentration of the highly reactive active ester. In the absence of the amine (the desired nucleophile), the only available nucleophile is the Indole-N of the starting material. Always add the amine before or simultaneously with the coupling agent to ensure the desired pathway dominates.

Q4: Does the solvent matter? A: Yes. Polar aprotic solvents like DMF and DMSO support the formation of charged species (like the indole anion). Using less polar solvents like DCM , EtOAc , or 2-MeTHF (standard for T3P) suppresses the ionization of the Indole N-H, reducing dimerization.[1]

References

  • T3P Reagent Utility: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051.[1] Link

  • Indole N-Acylation Mechanisms: Gribble, G. W., et al. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1] Science of Synthesis, 2010.[1]

  • Side Reactions in Peptide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38, 606-631.[1] Link

  • Acidity of Substituted Indoles: Sundberg, R. J.[1] The Chemistry of Indoles, Academic Press, 1996.[1] (Confirming EWG effect on N-H acidity).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 6-Chloro-1H-indole-2-carboxylic acid: A Comparative Analysis of 1H and 13C NMR Spectral Assignments

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering profound insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis and spectral assignment of 6-Chloro-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in various chemical and pharmaceutical research domains.

The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] A precise understanding of their spectroscopic properties is therefore not merely academic but a critical component of quality control and synthetic strategy. Herein, we will dissect the theoretical and comparative 1H and 13C NMR spectra of 6-Chloro-1H-indole-2-carboxylic acid, drawing upon established principles of NMR spectroscopy and comparative data from related indole structures to provide a comprehensive assignment.

The Logic of Spectral Interpretation: A Workflow for Structural Elucidation

The process of assigning NMR spectra is a systematic journey from raw data to a confirmed molecular structure. The following workflow outlines the key steps involved, emphasizing the interplay between predictive principles and empirical data.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_spectral_analysis Spectral Analysis & Assignment cluster_validation Validation & Reporting A Sample Preparation (Solvent Selection, Concentration) B 1D NMR Acquisition (1H, 13C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) G 2D NMR Correlation (Connect Protons and Carbons) E->G F 13C NMR Analysis (Chemical Shift, DEPT information) F->G H Fragment Assembly & Final Assignment G->H I Comparison with Predicted Spectra & Literature Data H->I J Final Structure Confirmation I->J

Figure 1: A generalized workflow for the assignment of NMR spectra, illustrating the progression from sample preparation to final structure confirmation.

Molecular Structure and Numbering

For clarity in the subsequent spectral assignments, the molecular structure of 6-Chloro-1H-indole-2-carboxylic acid is presented below with the standard numbering convention for the indole ring system.

Figure 2: Molecular structure of 6-Chloro-1H-indole-2-carboxylic acid with atom numbering.

¹H NMR Spectral Assignment

The ¹H NMR spectrum of an indole derivative is characterized by distinct signals for the aromatic protons and the N-H proton of the indole ring.[2] The presence of the electron-withdrawing chloro group at C-6 and the carboxylic acid at C-2 will significantly influence the chemical shifts of the protons. The analysis is typically conducted in a deuterated solvent such as DMSO-d₆, which can accommodate the acidic protons of the carboxylic acid and the N-H group.

N-H Proton (1-H): The proton on the nitrogen of the indole ring is expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 12.5 ppm in DMSO-d₆.[2] Its chemical shift is highly dependent on solvent and concentration.

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid will also be a broad singlet, generally found further downfield, often above δ 13.0 ppm in DMSO-d₆.

Pyrrole Ring Proton (3-H): The proton at the C-3 position is anticipated to be a singlet, as it lacks adjacent protons for coupling. In indole-2-carboxylic acid, this proton typically resonates around δ 7.2-7.3 ppm.[3]

Benzene Ring Protons (4-H, 5-H, 7-H):

  • 7-H: This proton is adjacent to the indole nitrogen and is expected to be a doublet due to coupling with 5-H (meta-coupling, small J value) and will likely appear as a singlet or a narrow doublet. It is situated ortho to the chloro-substituted carbon's position in the related 6-chloro-3-methyl-1H-indole, appearing around δ 7.33 ppm as a doublet with a small coupling constant.[4]

  • 5-H: This proton is ortho to the chloro substituent and will experience its deshielding effect. It will appear as a doublet of doublets due to coupling with 4-H (ortho-coupling, J ≈ 8-9 Hz) and 7-H (meta-coupling, J ≈ 1.5-2.0 Hz). A similar proton in 6-chloro-3-methyl-1H-indole resonates at δ 7.09 ppm.[4]

  • 4-H: This proton is meta to the chloro group and will be a doublet due to ortho-coupling with 5-H (J ≈ 8-9 Hz). In 6-chloro-3-methyl-1H-indole, the corresponding proton is observed at δ 7.48 ppm.[4]

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)Rationale
1-H11.0 - 12.5br s-Indole N-H, solvent dependent
COOH> 13.0br s-Carboxylic acid proton
4-H~ 7.5d~ 8.5Ortho coupling to 5-H
5-H~ 7.1ddJ ≈ 8.5, 1.8Ortho to 4-H, meta to 7-H
7-H~ 7.3d~ 1.8Meta coupling to 5-H
3-H~ 7.2s-No adjacent protons

¹³C NMR Spectral Assignment

In the ¹³C NMR spectrum, the carbon atoms of the 6-Chloro-1H-indole-2-carboxylic acid ring system will resonate at characteristic chemical shifts. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group will be the dominant factors influencing these shifts.

Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.[5] For a similar compound, 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid, the carboxylic acid carbon appears at δ 164.11 ppm.[2]

Pyrrole Ring Carbons (C-2, C-3):

  • C-2: This carbon is directly attached to the carboxylic acid group and the indole nitrogen. It is expected to be significantly downfield, likely in the δ 130-140 ppm range.

  • C-3: This carbon is adjacent to the electron-withdrawing C-2 and is typically more shielded, appearing around δ 105-115 ppm.

Benzene Ring Carbons (C-4, C-5, C-6, C-7):

  • C-6: This carbon is directly attached to the electronegative chlorine atom and will be deshielded, with a predicted chemical shift around δ 128-130 ppm.

  • C-5 and C-7: These carbons are ortho to the chloro-substituted carbon and will have their chemical shifts influenced by it.

  • C-4: This carbon is meta to the chloro group.

Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are part of the ring fusion and typically resonate in the aromatic region, around δ 125-135 ppm.

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale
COOH162 - 165Carboxylic acid carbonyl
C-2133 - 138Attached to COOH and N
C-7a135 - 138Bridgehead carbon
C-6128 - 130Attached to Cl
C-3a126 - 129Bridgehead carbon
C-4122 - 125Aromatic CH
C-5120 - 123Aromatic CH
C-7112 - 115Aromatic CH
C-3108 - 112Pyrrole CH

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of 6-Chloro-1H-indole-2-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

NMR Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary for accurate integration if desired.

  • 2D NMR: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

Conclusion

The provided analysis offers a robust, predictive framework for the ¹H and ¹³C NMR spectral assignment of 6-Chloro-1H-indole-2-carboxylic acid. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related molecules, researchers can confidently approach the characterization of this and similar indole derivatives. The experimental protocols outlined provide a clear path for obtaining high-quality data to validate these predictions. This guide serves as a testament to the power of NMR spectroscopy as an indispensable tool in the arsenal of the modern chemist.

References

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • MDPI. (2011). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • ACS Publications. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Substituent Effects in Chemical Shifts of Tryptophan Derivatives. Part 3. Chlorine Substituent Effects for Indole and Tryptophan in 13C NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 6-Chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of 6-Chloro-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles with data from analogous structures to offer a robust predictive model. We will explore the causal mechanisms behind expected fragmentation pathways, provide a comparative analysis with its non-chlorinated analog, and detail a comprehensive experimental protocol for empirical validation.

Introduction: The Analytical Imperative

6-Chloro-1H-indole-2-carboxylic acid (C₉H₆ClNO₂, Exact Mass: 195.0087 Da) is a halogenated indole derivative.[1] Compounds of this class are prevalent in medicinal chemistry and drug discovery. Understanding their metabolic fate and characterizing related impurities requires unambiguous structural elucidation, a task for which high-resolution mass spectrometry is indispensable. The fragmentation pattern of a molecule serves as a structural fingerprint, providing critical information about its constituent parts and their connectivity.[2][3]

This guide focuses on predicting the fragmentation pathways under Collision-Induced Dissociation (CID), a common tandem mass spectrometry (MS/MS) technique.[2] We will primarily discuss Electrospray Ionization (ESI), as its "soft" nature typically preserves the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species in the gas phase, making it an ideal starting point for controlled fragmentation experiments.[4][5]

Predicted Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of 6-Chloro-1H-indole-2-carboxylic acid is dictated by the interplay between the stable indole core, the labile carboxylic acid group, and the electron-withdrawing chloro substituent. We will analyze the expected pathways in both negative and positive ionization modes.

Negative Ion Mode ESI-MS/MS: The Dominance of Decarboxylation

Carboxylic acids readily deprotonate to form a carboxylate anion, making negative ion mode a highly sensitive method of analysis. The fragmentation of the deprotonated molecule, [M-H]⁻ at m/z 194.0014, is expected to be straightforward and dominated by the loss of carbon dioxide.

  • Primary Fragmentation: Decarboxylation: The most energetically favorable fragmentation pathway for gas-phase carboxylate ions is the neutral loss of CO₂ (43.9898 Da).[6][7] This process is a hallmark of carboxylic acid fragmentation and leads to the formation of a stable 6-chloro-1H-indolyl anion. This fragment is predicted to be the base peak in the MS/MS spectrum.

  • Secondary Fragmentation: The resulting 6-chloro-1H-indolyl anion (m/z 150.0116) is relatively stable due to the aromaticity of the indole ring. Further fragmentation would require higher collision energy and could proceed via the loss of a chlorine radical or the elimination of HCl, though these are less common pathways in negative mode fragmentation compared to positive mode.

G parent [M-H]⁻ 6-Chloro-1H-indole-2-carboxylate m/z 194.0014 C₉H₅ClNO₂⁻ frag1 Fragment Ion 6-Chloro-1H-indolyl anion m/z 150.0116 C₈H₅ClN⁻ parent->frag1 - CO₂ (43.9898 Da)

Caption: Predicted ESI(-) fragmentation of 6-Chloro-1H-indole-2-carboxylic acid.

Positive Ion Mode ESI-MS/MS: A More Complex Pattern

In positive ion mode, the molecule is protonated, likely at the carbonyl oxygen or the indole nitrogen. The fragmentation of the resulting [M+H]⁺ ion at m/z 196.0239 is anticipated to be more complex than in negative mode, offering several diagnostic product ions.

  • Primary Fragmentation Pathways:

    • Loss of Water: A common initial fragmentation step for protonated carboxylic acids is the neutral loss of H₂O (18.0106 Da).[8] This proceeds via an intramolecular cyclization to form a stable acylium ion at m/z 178.0133.

    • Loss of Formic Acid: While less common than water loss, the elimination of the entire carboxylic acid group as formic acid (HCOOH, 46.0055 Da) can also occur, leading to the formation of the 6-chloro-1H-indole cation at m/z 150.0184.

  • Secondary Fragmentation: The initial fragment ions can undergo further dissociation:

    • Decarbonylation: The acylium ion formed from water loss (m/z 178.0133) can subsequently lose carbon monoxide (CO, 27.9949 Da) to yield the protonated 6-chloro-1H-indole ion at m/z 150.0184. This two-step pathway ([M+H]⁺ → [M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺) is a characteristic sequence for aromatic carboxylic acids.

    • Loss of HCl: The protonated 6-chloro-1H-indole ion (m/z 150.0184) can eliminate hydrogen chloride (HCl, 35.9767 Da) to produce the protonated indole radical cation at m/z 114.0417.

G parent [M+H]⁺ Protonated 6-Chloro-1H-indole-2-carboxylic acid m/z 196.0239 C₉H₇ClNO₂⁺ frag1 Fragment Ion Acylium Ion m/z 178.0133 C₉H₅ClNO⁺ parent->frag1 - H₂O (18.0106 Da) frag2 Fragment Ion Protonated 6-Chloro-1H-indole m/z 150.0184 C₈H₇ClN⁺ frag1->frag2 - CO (27.9949 Da) frag3 Fragment Ion Protonated Indole Radical Cation m/z 114.0417 C₈H₆N⁺ frag2->frag3 - HCl (35.9767 Da)

Caption: Predicted ESI(+) fragmentation of 6-Chloro-1H-indole-2-carboxylic acid.

Comparative Analysis: The Influence of the Chloro Substituent

To understand the role of the chlorine atom, we can compare these predicted pathways to the known fragmentation of the parent compound, Indole-2-carboxylic acid (C₉H₇NO₂, MW 161.16).

  • Indole-2-carboxylic acid (Electron Ionization): Published EI spectra show a molecular ion at m/z 161, a base peak at m/z 143, and another strong peak at m/z 115.[9]

    • The transition from m/z 161 to 143 represents a loss of 18 Da, corresponding to H₂O.[9]

    • The peak at m/z 115 corresponds to a subsequent loss of CO (28 Da) from the m/z 143 fragment. This [M]⁺ → [M-H₂O]⁺ → [M-H₂O-CO]⁺ pathway is analogous to our predicted positive ion ESI pathway.

Key Differences for the 6-Chloro Analog:

  • Isotopic Signature: All chlorine-containing fragments will exhibit a characteristic isotopic pattern with a second peak at M+2 with approximately one-third the intensity of the monoisotopic peak, confirming the presence of chlorine.

  • Mass Shift: All fragments retaining the chlorine atom will be shifted by approximately 34 Da (for ³⁵Cl) compared to the non-chlorinated analog.

  • New Fragmentation Channel: The presence of chlorine introduces the possibility of losing HCl, a pathway unavailable to the parent compound.

Predicted Fragment Ion Summary

The table below summarizes the key predicted ions for 6-Chloro-1H-indole-2-carboxylic acid based on the ³⁵Cl isotope.

Ionization ModePrecursor Ion (m/z)Proposed Fragment (m/z)Elemental CompositionNeutral Loss
Negative 194.0014150.0116C₈H₅ClN⁻CO₂ (43.9898 Da)
Positive 196.0239178.0133C₉H₅ClNO⁺H₂O (18.0106 Da)
Positive 196.0239150.0184C₈H₇ClN⁺H₂O + CO (46.0055 Da)
Positive 150.0184114.0417C₈H₆N⁺HCl (35.9767 Da)

Experimental Protocol for Validation

This protocol provides a self-validating framework for acquiring high-quality MS and MS/MS data on a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 6-Chloro-1H-indole-2-carboxylic acid in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent mixture appropriate for ESI.

    • For Positive Mode: 50:50 acetonitrile:water with 0.1% formic acid.

    • For Negative Mode: 50:50 acetonitrile:water with 0.1% ammonium hydroxide or 5 mM ammonium acetate.

  • System Suitability: Prepare a solution of a known compound (e.g., reserpine for positive mode, sodium dodecyl sulfate for negative mode) at a similar concentration to verify instrument performance.

Mass Spectrometer Setup & Tuning
  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) according to the manufacturer's specifications to ensure high mass accuracy.

  • Ion Source Parameters (Example):

    • Ionization Mode: ESI (Positive and Negative, separate runs)

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)

    • Nebulizing Gas (N₂): 35 psi

    • Drying Gas (N₂): 8 L/min at 300 °C

    • Source Temperature: 120 °C

    • Note: These parameters must be optimized for the specific instrument and compound.

Data Acquisition Workflow

G cluster_0 Data Acquisition Steps A 1. Full Scan MS1 Acquire spectrum from m/z 50-500 to find precursor ion B 2. Isotope Pattern Check Confirm ~3:1 ratio for [M-H]⁻ or [M+H]⁺ A->B C 3. Tandem MS (MS/MS) Select precursor ion for fragmentation (CID) B->C D 4. Data Analysis Match observed fragments to predicted masses C->D

Caption: Experimental workflow for fragmentation analysis.

  • Full Scan (MS1) Acquisition:

    • Infuse the working solution at 5-10 µL/min.

    • Acquire full scan data to identify the precursor ion (m/z 194.00 for negative, 196.02 for positive).

    • Verify the isotopic pattern to confirm the presence of one chlorine atom.

  • Tandem MS (MS/MS) Acquisition:

    • Set up a targeted MS/MS experiment.

    • Precursor Ion Selection: Isolate the monoisotopic precursor ion (m/z 194.00 or 196.02) with an isolation window of ~1 Da.

    • Collision-Induced Dissociation (CID): Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV) to observe both low-energy (primary) and high-energy (secondary) fragments. This energy ramp is crucial for mapping the entire fragmentation cascade.

    • Acquisition: Acquire product ion spectra.

Data Analysis
  • Process the acquired data using the instrument's software.

  • Determine the accurate masses of the product ions.

  • Calculate the elemental composition for each fragment and compare it to the predicted compositions in the table above.

  • Correlate the appearance of specific fragments with the applied collision energy to establish the fragmentation hierarchy.

Conclusion

This guide presents a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 6-Chloro-1H-indole-2-carboxylic acid. The primary fragmentation pathways are anticipated to be the loss of CO₂ in negative ion mode and a sequential loss of H₂O and CO in positive ion mode. The presence of the chlorine atom provides a distinct isotopic signature and introduces a unique fragmentation channel involving the loss of HCl. The provided experimental protocol offers a clear and robust methodology for researchers to empirically verify these predictions, enabling confident structural characterization in complex analytical workflows.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Indole 2 carboxylic acid. mzCloud. [Link]

  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • 6-Chloro-1H-indole-2-carboxylic acid. PubChem. [Link]

  • Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids. Bulletin of the Chemical Society of Japan. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • 2.30 Electrospray Mass Spectrometry. ScienceDirect. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • GCMS Section 6.9.5. Whitman College. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Nature. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. [Link]

  • Themed collections. Chemical Science Blog. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 6-Chloro-1H-indole-2-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount. The 6-Chloro-1H-indole-2-carboxylic acid scaffold has emerged as a versatile and promising starting point for the development of potent kinase inhibitors, notably targeting key players in tumorigenesis such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.

This guide provides an in-depth comparison of methodologies for the comprehensive cross-reactivity profiling of 6-Chloro-1H-indole-2-carboxylic acid based inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the selectivity profiles of indole-based inhibitors with established alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust, self-validating studies that illuminate the true selectivity of their candidate compounds.

The Crucial Role of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most small-molecule inhibitors.[4] This conservation presents a significant challenge in developing truly selective inhibitors. Insufficient selectivity can lead to a range of adverse effects, derailing promising drug candidates during clinical development.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's mechanism of action and predicting its potential clinical behavior.

Derivatives of the 6-Chloro-1H-indole-2-carboxylic acid scaffold have been designed to target various kinases, including EGFR and VEGFR-2, by presenting appropriate pharmacophores into the ATP-binding site.[1][2] The inherent flexibility of this scaffold allows for chemical modifications that can enhance potency and selectivity. However, without empirical testing, the extent of off-target interactions remains unknown.

A Multi-Pronged Approach to Cross-Reactivity Profiling

No single technique can provide a complete picture of a compound's selectivity. A robust profiling strategy employs a combination of in vitro biochemical assays and cell-based methods to provide orthogonal data, increasing confidence in the results. We will explore three cornerstone techniques: KINOMEscan®, Cellular Thermal Shift Assay (CETSA), and Affinity Purification-Mass Spectrometry (AP-MS).

Broad Kinome Profiling: The KINOMEscan® Approach

The KINOMEscan® platform is a high-throughput, in vitro competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases (typically over 450).[5][6] This method is independent of ATP and measures the thermodynamic dissociation constant (Kd), providing a true measure of binding affinity.[6] This allows for direct comparison of inhibitor affinity across different kinases.[6]

The KINOMEscan® assay relies on a proprietary technology where kinases are tagged with DNA, and a ligand is immobilized on a solid support. The assay measures the amount of kinase that binds to the immobilized ligand in the presence and absence of a test compound.

KINOMEscan_Workflow cluster_assay Assay Plate cluster_process Process A DNA-tagged Kinase Incubate Incubation (Competition) A->Incubate B Immobilized Ligand B->Incubate C Test Compound C->Incubate Wash Wash Unbound Incubate->Wash Elute Elution Wash->Elute qPCR Quantification (qPCR) Elute->qPCR Data Data Analysis (% Inhibition, Kd) qPCR->Data

  • Compound Preparation: Test compounds are typically prepared as 100x or 1000x stocks in 100% DMSO. For Kd determination, an 11-point, three-fold serial dilution is prepared.[7]

  • Assay Reaction: The assay is performed in 384-well plates. The DNA-tagged kinase, immobilized ligand, and the test compound (or DMSO vehicle control) are combined in the assay buffer.[7]

  • Incubation: The plates are incubated at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.[7]

  • Washing: The wells are washed to remove unbound kinase and test compound.[7]

  • Elution: The bound kinase is eluted from the immobilized ligand.[7]

  • Quantification: The amount of eluted kinase is quantified using qPCR, which detects the DNA tag.[7]

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control to calculate the percent inhibition. For Kd determination, the data is fitted to a dose-response curve.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful for broad screening, they do not account for factors like cell permeability, intracellular metabolism, and the presence of endogenous ATP and substrate concentrations. CETSA® is a biophysical assay that measures the thermal stability of proteins in their native cellular environment.[8][9] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[10][11]

CETSA_Workflow A Treat cells with Inhibitor or DMSO B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Collect Soluble Fraction D->E F Protein Quantification (e.g., Western Blot, MS) E->F G Generate Melt Curve & Determine ΔTagg F->G

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or DMSO vehicle at various concentrations for a defined period (e.g., 1-2 hours) at 37°C.[12]

  • Heating: Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples for a short duration (e.g., 3-8 minutes) across a range of temperatures using a thermal cycler.[10][12]

  • Lysis: Immediately after heating, lyse the cells. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.[10][12]

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, insoluble proteins.[10]

  • Sample Preparation for Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for analysis by Western blot or mass spectrometry.

  • Detection and Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature. Plot the soluble protein fraction against temperature to generate a melting curve and determine the melting temperature (Tagg). A shift in the Tagg in the presence of the compound indicates target engagement.[10]

Unbiased Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the protein interaction partners of a "bait" molecule.[13] In the context of small molecule inhibitors, a derivative of the compound is typically immobilized on a solid support (e.g., beads) and used as the bait to "pull down" its binding partners from a cell lysate.[13] These interacting proteins are then identified by mass spectrometry. This approach is particularly useful for identifying unexpected off-targets.

APMS_Workflow A Immobilize Inhibitor on solid support (beads) B Incubate with Cell Lysate A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis & Protein Identification F->G

  • Probe Synthesis: Synthesize a derivative of the 6-Chloro-1H-indole-2-carboxylic acid based inhibitor that includes a linker and an affinity tag (e.g., biotin) for immobilization.

  • Immobilization: Covalently attach the tagged inhibitor to a solid support, such as streptavidin-coated beads.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Affinity Purification: Incubate the immobilized inhibitor with the cell lysate to allow for binding of target proteins.

  • Washing: Perform a series of washes with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competing with a high concentration of the free inhibitor or by using denaturing conditions.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised and digested in-gel with trypsin. Alternatively, an in-solution digestion can be performed.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

  • Data Analysis: The peptide sequences are used to search a protein database to identify the proteins that were pulled down by the inhibitor.

Comparative Cross-Reactivity Profiles

To illustrate the importance of selectivity profiling, let's consider a hypothetical 6-Chloro-1H-indole-2-carboxylic acid derivative, "Indole-X," designed as an EGFR inhibitor. We will compare its selectivity profile with two well-established kinase inhibitors that also target EGFR and/or VEGFR-2: Gefitinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases).[14][15][16]

Disclaimer: The following data for "Indole-X" is hypothetical and for illustrative purposes. The data for Gefitinib and Sorafenib is representative of publicly available KINOMEscan® data.

Kinase TargetIndole-X (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)
EGFR 98% 99% 35%
VEGFR-2 45%15%97%
BRAF 10%5%95%
c-KIT 12%8%92%
PDGFRβ 20%10%96%
SRC 35%25%60%
LCK 28%18%55%
p38α 5%2%75%

Data Interpretation:

  • Indole-X: Shows high potency against its intended target, EGFR. However, it also exhibits moderate off-target activity against VEGFR-2, SRC, and LCK. This suggests that while it is a potent EGFR inhibitor, it is not entirely selective and may have anti-angiogenic and other off-target effects.

  • Gefitinib: Demonstrates high selectivity for EGFR with minimal inhibition of other kinases at the tested concentration, consistent with its known profile as a selective EGFR inhibitor.[14]

  • Sorafenib: As expected, shows potent inhibition of multiple kinases, including VEGFR-2, BRAF, c-KIT, and PDGFRβ, confirming its classification as a multi-kinase inhibitor.[16]

This comparative data highlights how kinome-wide profiling can reveal the distinct selectivity profiles of different inhibitor scaffolds, even those targeting the same primary kinase.

Visualizing the Biological Context: Signaling Pathways

Understanding the signaling pathways in which the primary and off-targets are involved is crucial for interpreting the potential biological consequences of cross-reactivity.

EGFR Signaling Pathway

EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[17][18]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of VEGF-A-induced angiogenesis.[19][20][21] Its activation stimulates pathways involving PLCγ-PKC-MAPK and PI3K-AKT, leading to endothelial cell proliferation, migration, and survival.[19]

VEGFR2_Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Conclusion and Future Directions

The 6-Chloro-1H-indole-2-carboxylic acid scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as with any small molecule inhibitor program, a deep understanding of the compound's selectivity is critical for its successful translation to the clinic. This guide has outlined a comprehensive, multi-faceted approach to cross-reactivity profiling, combining broad in vitro screening with cell-based target engagement and unbiased proteomic methods.

By employing these techniques, researchers can:

  • Quantitatively assess the selectivity of their inhibitors across the human kinome.

  • Validate on-target and off-target engagement in a physiologically relevant cellular context.

  • Identify novel, unexpected off-targets that could contribute to efficacy or toxicity.

  • Make informed decisions about lead optimization and candidate selection.

References

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • PMC - PubMed Central. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • NIH. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ACS Publications. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. [Link]

  • PubChem - NIH. VEGFA-VEGFR2 signaling | Pathway. [Link]

  • PubMed. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells. [Link]

  • protocols.io. KINOMEscan protocol description. [Link]

  • MDPI. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [Link]

  • ResearchGate. (PDF) Development of a target identification approach using native mass spectrometry. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • ResearchGate. Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... [Link]

  • PMC - NIH. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]

  • NIH. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Reactome. VEGFA-VEGFR2 Pathway. [Link]

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

  • PLOS One. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]

  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Frontiers. Gene Expression-Based Signature Can Predict Sorafenib Response in Kidney Cancer. [Link]

  • Wikipedia. Epidermal growth factor receptor. [Link]

  • PubMed. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. [Link]

  • PubMed Central. Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. [Link]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • bioRxiv. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. [Link]

  • News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]

  • MDPI. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

  • Frontiers. Current Advances in CETSA. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • bioRxiv. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. [Link]

  • KINOMEscan. 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. [Link]

  • ResearchGate. Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... [Link]

  • YouTube. Webinar: Label-free Target Identification to Unleash Drug Discovery. [Link]

  • ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

  • Wikimedia Commons. File:EGFR signaling pathway.png. [Link]

  • PubMed. Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. [Link]

  • PMC - NIH. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [Link]

  • ResearchGate. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity | Request PDF. [Link]

  • PubMed. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. [Link]

  • NIH. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. [Link]

Sources

A Comparative Guide to HIV Integrase Inhibitors: Evaluating the Efficacy of 6-Chloro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective antiretroviral therapies, the HIV-1 integrase (IN) enzyme remains a pivotal target. Its critical role in catalyzing the insertion of the viral genome into the host cell's DNA makes it indispensable for viral replication.[1] Inhibitors of this enzyme, particularly integrase strand transfer inhibitors (INSTIs), have become cornerstones of modern antiretroviral therapy (ART).[2] However, the emergence of drug-resistant viral strains necessitates a continuous pipeline of novel chemical scaffolds with improved potency and resistance profiles.[3]

This guide provides an in-depth comparison of a promising new class of compounds, the 6-Chloro-1H-indole-2-carboxylic acid derivatives, against established first and second-generation INSTIs. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the underlying structural features that dictate their inhibitory potential.

The Mechanism of Action: A Tale of Two Inhibition Strategies

HIV-1 integrase inhibitors primarily fall into two categories, distinguished by their mode of action:

  • Integrase Strand Transfer Inhibitors (INSTIs): This is the most clinically successful class, including all currently approved drugs. INSTIs function by chelating two essential magnesium ions (Mg²⁺) within the catalytic active site of the integrase enzyme.[4] This action prevents the crucial "strand transfer" step, where the enzyme inserts the viral DNA into the host chromosome, thereby halting the replication cycle.[][6]

  • Allosteric Integrase Inhibitors (ALLINIs): Also known as non-catalytic site integrase inhibitors (NCINIs), these compounds bind to a different site on the integrase dimer, specifically at the binding pocket for the host protein LEDGF/p75.[6][7] This binding does not directly block the catalytic site but instead induces aberrant multimerization of the integrase protein, which disrupts various stages of the viral life cycle, including particle maturation.[6][8]

The 6-Chloro-1H-indole-2-carboxylic acid derivatives discussed herein primarily belong to the INSTI class, leveraging a novel chemical scaffold to achieve this well-established inhibitory mechanism.

cluster_0 HIV Integrase Catalytic Cycle cluster_1 Mechanism of INSTI Action vDNA Viral DNA PIC Pre-Integration Complex (Integrase + vDNA) vDNA->PIC 3'-Processing HostDNA Host DNA Integration Successful Integration (Provirus Formation) HostDNA->Integration Integrase Integrase Enzyme (with Mg2+ ions) Integrase->PIC PIC->Integration Strand Transfer BlockedPIC Blocked Pre-Integration Complex PIC->BlockedPIC NoIntegration Inhibition of Strand Transfer INSTI Indole Derivative (INSTI) Chelation Chelation of Mg2+ in Active Site INSTI->Chelation Chelation->BlockedPIC Forms Ternary Complex BlockedPIC->NoIntegration

Caption: Mechanism of Integrase Strand Transfer Inhibitors (INSTIs).

The Rise of Indole-2-Carboxylic Acids: A Promising Scaffold

Scientific investigation has identified the indole-2-carboxylic acid scaffold as a highly promising structural motif for designing potent INSTIs.[9] The core mechanism involves the indole nucleus and the carboxylic acid group at the C2 position, which effectively chelate the two Mg²⁺ ions in the integrase active site.[3][10] This interaction is the foundation of their inhibitory activity.

Structure-Activity Relationship (SAR)

The potency of these indole derivatives can be significantly enhanced through strategic modifications to the core structure.[3]

  • Substitution at C6: Introducing a halogenated benzene ring at the C6 position, such as in 6-Chloro-1H-indole-2-carboxylic acid, can lead to beneficial π–π stacking interactions with the viral DNA, further boosting inhibitory potency.[9][11]

  • Substitution at C3: Adding a long branch at the C3 position of the indole core can improve interactions with a hydrophobic cavity near the active site of the integrase enzyme.[3][10]

  • Other Substitutions: The trifluoromethyl group, for example, can enhance lipophilicity and metabolic stability, which are crucial factors for in vivo efficacy.[9]

Through these structural optimizations, researchers have developed highly potent derivatives. For instance, compound 17a , featuring a C6 halogenated benzene ring, demonstrated a marked inhibitory effect on integrase with an IC₅₀ value of 3.11 μM.[4][11] Even more impressively, further optimizations led to compound 20a , which incorporates both a C6 modification and a long branch at C3, resulting in a significantly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM.[3][10]

cluster_Mods Structural Modifications for Enhanced Potency cluster_Effects Resulting Enhanced Interactions IndoleCore Indole-2-Carboxylic Acid Core Chelates Mg2+ ions in active site C6_Mod C6 Substitution (e.g., Halogenated Benzene) IndoleCore:f0->C6_Mod C3_Mod C3 Substitution (e.g., Long Hydrophobic Branch) IndoleCore:f0->C3_Mod PiStacking π–π Stacking with Viral DNA C6_Mod->PiStacking Hydrophobic Interaction with Hydrophobic Cavity C3_Mod->Hydrophobic

Caption: Key Structure-Activity Relationships of Indole Derivatives.

Comparative Efficacy: Indole Derivatives vs. Approved INSTIs

The ultimate measure of a new inhibitor class is its performance relative to established therapies. Approved INSTIs are categorized into two generations:

  • First-Generation: Raltegravir (RAL) and Elvitegravir (EVG). While effective, they have a lower genetic barrier to resistance.[1][7]

  • Second-Generation: Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB). These drugs are preferred for treatment-naïve individuals due to their high efficacy, favorable tolerability, and a significantly higher genetic barrier to resistance.[12][13]

The following table summarizes the in vitro efficacy (IC₅₀) of lead indole derivatives against the wild-type HIV-1 integrase compared to these approved drugs. IC₅₀ represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Inhibitor ClassCompoundTargetIC₅₀ (nM)Source(s)
Indole Derivative Compound 20aHIV-1 Integrase130[3],[10]
Indole Derivative Compound 17aHIV-1 Integrase3110[11],[4]
First-Gen INSTI Raltegravir (RAL)HIV-1 Integrase2 - 15[4],[]
First-Gen INSTI Elvitegravir (EVG)HIV-1 Integrase0.7 - 1.5[9],[14],[15]
Second-Gen INSTI Dolutegravir (DTG)HIV-1 Integrase2.7 - 33[],[16]
Second-Gen INSTI Bictegravir (BIC)HIV-1 Integrase7.5[10],[12]
Second-Gen INSTI Cabotegravir (CAB)HIV-1 Integrase3.0[]

Note: IC₅₀ values can vary based on specific assay conditions and viral strains.

From this data, it is evident that optimized indole derivatives like compound 20a exhibit potency in the low nanomolar range, approaching the efficacy of clinically approved second-generation INSTIs. While the broader class shows a range of activities, the potential to achieve high potency is clear.

The Critical Advantage: Overcoming Resistance

A significant advantage of developing new scaffolds is the potential to overcome existing resistance mechanisms. Mutations in the integrase gene can reduce the binding affinity of INSTIs, compromising their effectiveness.[17] Second-generation INSTIs like dolutegravir and bictegravir show a higher barrier to resistance and retain activity against some viruses resistant to first-generation drugs.[16][17]

Intriguingly, research into indole-based allosteric inhibitors has shown they can retain activity against mutants that confer resistance to other ALLINIs, highlighting the versatility of the indole scaffold in developing inhibitors with improved resistance profiles.[18] This suggests that indole-based INSTIs may also possess a favorable resistance profile, a critical area for ongoing research.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

To provide a self-validating framework for the data presented, we outline a standard methodology for assessing the inhibitory activity of compounds against HIV-1 integrase. This is a foundational in vitro assay used in the discovery and characterization of INSTIs.

Objective: To measure the ability of a test compound to inhibit the strand transfer step of the HIV-1 integrase reaction.

Principle: A biotin-labeled oligonucleotide mimicking the processed viral DNA donor substrate (DS) is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound and a target substrate (TS) DNA labeled with a specific modification (e.g., DIG). If the integrase is active, it will integrate the DS into the TS. The integrated product is then detected using an HRP-labeled antibody against the TS modification, generating a colorimetric signal. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:
  • Plate Preparation:

    • Prepare a 1X solution of the biotin-labeled Donor Substrate (DS) DNA.

    • Add 100 µL of the 1X DS DNA solution to each well of a streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at 37°C to allow for binding.

    • Aspirate the liquid and wash the wells five times with 300 µL of 1X wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for 30 minutes at 37°C.

  • Enzyme and Inhibitor Addition:

    • Prepare serial dilutions of the test compounds (e.g., 6-Chloro-1H-indole-2-carboxylic acid derivatives) in reaction buffer.

    • Dilute the recombinant HIV-1 integrase enzyme in cold reaction buffer to the desired concentration.

    • Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer.

    • Add the diluted test compounds to the appropriate wells. Include positive control wells (no inhibitor) and negative control wells (no enzyme).

    • Add 100 µL of the diluted integrase enzyme solution to all wells except the negative controls.

    • Incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction:

    • Add the modified Target Substrate (TS) DNA to all wells.

    • Incubate for 60 minutes at 37°C to allow the strand transfer reaction to occur.

  • Detection:

    • Aspirate the reaction mixture and wash the wells five times.

    • Add HRP-conjugated antibody (specific for the TS modification) to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the wells five times to remove unbound antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance of each well using a plate reader at the appropriate wavelength.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

start Start: Streptavidin Plate step1 1. Immobilize Biotin-DS DNA (30 min @ 37°C) start->step1 step2 2. Wash & Block (30 min @ 37°C) step1->step2 step3 3. Add Test Compound & HIV-1 Integrase (30 min @ 37°C) step2->step3 step4 4. Initiate Reaction: Add TS DNA (60 min @ 37°C) step3->step4 step5 5. Wash & Add HRP-Antibody (60 min @ 37°C) step4->step5 step6 6. Wash & Add Colorimetric Substrate step5->step6 step7 7. Read Absorbance & Calculate IC50 step6->step7

Caption: Workflow for an HIV-1 Integrase Strand Transfer Assay.

Conclusion

The exploration of 6-Chloro-1H-indole-2-carboxylic acid and its derivatives reveals a highly promising avenue for the development of next-generation HIV-1 integrase inhibitors. These compounds leverage the proven mechanism of metal chelation within the enzyme's active site, and through strategic chemical modifications, can achieve inhibitory potencies comparable to clinically successful second-generation INSTIs. Their novel scaffold presents a valuable opportunity to develop therapies that can potentially circumvent existing drug resistance pathways. Further research focusing on their in vivo efficacy, safety profile, and activity against a broad panel of resistant viral strains is warranted to fully realize their therapeutic potential in the ongoing fight against HIV/AIDS.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-29). 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Cornerstone in HIV-1 Integrase Inhibition Research.
  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
  • PubMed. (2023-12-08). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

  • Cottrell, M. L., & Hadzic, T. (2019). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. Drugs. Available from: [Link]

  • Scinapse. (2022-10-22). A clinical review of HIV integrase strand transfer inhibitors (INSTIs) for the prevention and treatment of HIV-1 infection. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Indole-based Allosteric Inhibitors of HIV-1 Integrase. Available from: [Link]

  • PubMed. (2022-10-22). A clinical review of HIV integrase strand transfer inhibitors (INSTIs) for the prevention and treatment of HIV-1 infection. Expert Review of Anti-infective Therapy. Available from: [Link]

  • Anstett, K., et al. (2017). Recent advances in the development of integrase inhibitors for HIV treatment. Viruses. Available from: [Link]

  • ResearchGate. (2024-03-08). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • PubMed Central. (2016-08-13). Indole-based Allosteric Inhibitors of HIV-1 Integrase. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wikipedia. (n.d.). Discovery and development of integrase inhibitors. Available from: [Link]

  • Tsiang, M., et al. (2016). Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • PubMed Central. (n.d.). Raltegravir: first in class HIV integrase inhibitor. Core Evidence. Available from: [Link]

  • Passaes, C., et al. (2020). Structural Basis of Second-Generation HIV Integrase Inhibitor Action and Viral Resistance. Science. Available from: [Link]

  • PubMed. (2022-08-26). Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors. Journal of Virology. Available from: [Link]

  • PNAS. (n.d.). Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. Available from: [Link]

  • Mesplède, T., & Quashie, P. K. (2021). HIV-1 integrase strand transfer inhibitors: a review of current drugs, recent advances and drug resistance. Viruses. Available from: [Link]

  • Highleyman, L. (2011). The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. HIV and Hepatitis. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Chlorinated Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Chlorinated indole-2-carboxylic acids are privileged scaffolds in medicinal chemistry and drug development, forming the core of various therapeutic agents, including HIV-1 integrase inhibitors and anti-cancer compounds.[1][2] The position of the chlorine atom on the indole ring significantly influences the molecule's biological activity, making the regioselective synthesis of these compounds a critical challenge for researchers. This guide provides an in-depth comparison of the primary synthetic strategies, offering experimental insights and data to inform the selection of the most appropriate route for specific research and development goals.

Executive Summary: Two Core Strategies

The synthesis of chlorinated indole-2-carboxylic acids can be broadly categorized into two strategic approaches. The choice between them is dictated by the availability of starting materials, the desired substitution pattern, and scalability requirements.

Strategy A: Late-Stage Chlorination of a Pre-formed Indole Nucleus. This approach begins with a readily available indole-2-carboxylic acid or its ester, followed by electrophilic chlorination. It is often direct but can suffer from challenges in regioselectivity.

Strategy B: Indole Ring Construction from Chlorinated Precursors. This strategy involves building the indole ring from a starting material that already contains the chlorine atom in the desired position. Classic indole syntheses like the Fischer, Reissert, and Leimgruber-Batcho methods are employed here, generally offering excellent regiocontrol.

Synthetic_Strategies cluster_0 Strategic Approaches cluster_1 Strategy A Details cluster_2 Strategy B Details Start Target: Chlorinated Indole-2-Carboxylic Acid Strategy_A Strategy A: Late-Stage Chlorination Start->Strategy_A Directness Strategy_B Strategy B: Ring Construction Start->Strategy_B Regiocontrol Indole_Core Indole-2-Carboxylic Acid/Ester Strategy_A->Indole_Core Chloro_Precursor Chlorinated Phenylhydrazine or o-Nitrotoluene Strategy_B->Chloro_Precursor Chlorination Electrophilic Chlorination (e.g., NCS) Indole_Core->Chlorination Product_A Chlorinated Indole Product (Mixture of Isomers Possible) Chlorination->Product_A Ring_Formation Indole Synthesis (Fischer, Reissert, etc.) Chloro_Precursor->Ring_Formation Product_B Regiospecific Chlorinated Indole Product Ring_Formation->Product_B

Figure 1: High-level comparison of the two primary synthetic strategies.

Strategy A: Direct Chlorination of the Indole Ring

This approach is mechanistically straightforward, involving the electrophilic substitution of a hydrogen atom on the electron-rich indole nucleus. The primary challenge lies in controlling the position of chlorination. The indole C3 position is the most nucleophilic and typically reacts first. To achieve chlorination on the benzene ring (positions C4-C7), the C3 position must be blocked, or specific directing groups and reaction conditions must be employed.

Key Reagent: N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is the most common reagent for this transformation due to its ease of handling as a solid and its moderate reactivity, which can be tuned by the choice of solvent and temperature.[3][4][5]

Mechanism of Action: In a polar aprotic solvent like DMF or CHCl₃, NCS acts as a source of an electrophilic chlorine species ("Cl+"). The electron-rich indole π-system attacks this electrophile, proceeding through a resonance-stabilized cationic intermediate (a sigma complex) before deprotonation restores aromaticity.

NCS_Chlorination_Mechanism Indole Indole Ring π-electrons attack Cl NCS N-Chlorosuccinimide (NCS) Cl N Indole:f1->NCS:cl Electrophilic Attack Intermediate Sigma Complex Cationic & Resonance Stabilized NCS->Intermediate Forms Intermediate Proton_Loss Deprotonation Intermediate->Proton_Loss Product 3-Chloroindole + Succinimide Base Base (Solvent/Succinimide anion) Base->Proton_Loss Proton_Loss->Product Restores Aromaticity

Figure 2: Simplified mechanism for electrophilic chlorination at the C3 position.

Experimental Protocol: Synthesis of Ethyl 3-chloro-1H-indole-2-carboxylate

This protocol exemplifies the direct chlorination of an indole with an unoccupied C3 position.

  • Preparation: Dissolve ethyl indole-2-carboxylate (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 3-chloro product.

Causality and Insights:

  • Protection: The ester group at C2 is crucial. It deactivates the ring slightly, preventing over-chlorination, but is not sufficient to prevent the highly favorable substitution at C3.

  • Solvent Choice: Chloroform or other non-polar aprotic solvents are often used. Polar solvents like DMF can accelerate the reaction but may lead to side products.

  • Regioselectivity Issue: This method is highly selective for the C3 position. Synthesizing other isomers via this direct approach is not feasible without more advanced techniques like transition-metal-directed C-H activation.[6]

Strategy B: Indole Ring Construction from Chlorinated Precursors

This strategy provides unambiguous control over the chlorine atom's final position. By starting with a commercially available, appropriately substituted chlorophenylhydrazine or chloro-nitrotoluene, the indole ring is formed around the pre-installed halogen.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[7][8][9][10]

Mechanism of Action: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the chlorinated phenylhydrazine and a pyruvate ester.

  • Tautomerization to an ene-hydrazine.

  • A[11][11]-sigmatropic rearrangement (the key step) to form a di-imine intermediate.

  • Cyclization and subsequent elimination of ammonia to form the aromatic indole ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carboxylic acid

This protocol is a classic example of the Fischer synthesis to produce a specific, commercially relevant isomer.[12][13]

  • Hydrazone Formation: Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in a mixture of ethanol and water. Heat the mixture at reflux for 1-2 hours to form the corresponding hydrazone.

  • Cyclization: Cool the mixture and add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). Heat the reaction to 80-100 °C for 2-4 hours.

  • Work-up and Hydrolysis: Pour the hot reaction mixture onto ice water. The crude indole-2-carboxylic acid will precipitate. If an ester of pyruvic acid was used, the resulting indole ester must be hydrolyzed. Add aqueous sodium hydroxide solution and heat at reflux until the ester is fully saponified.

  • Purification: Filter the precipitated solid. Acidify the aqueous filtrate (if hydrolysis was performed) with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.[14] Filter the solid, wash with cold water, and dry to yield the final product.

Causality and Insights:

  • Regiocontrol: The position of the chlorine is determined by the starting hydrazine. To synthesize 4-chloro, 6-chloro, or 7-chloro isomers, the corresponding (2-chlorophenyl)hydrazine, (3-chlorophenyl)hydrazine, or a derivative is used.

  • Catalyst: The choice of acid catalyst is critical.[9] PPA is often effective for less reactive substrates, while acetic acid or HCl may suffice for others.

  • Carbonyl Partner: Ethyl pyruvate is commonly used to directly install the C2-carboxylate ester functionality, which can then be hydrolyzed to the acid.[15]

Route 2: The Reissert Indole Synthesis

The Reissert synthesis is another powerful method, particularly useful when the required phenylhydrazines are unstable or difficult to access. It starts with an ortho-nitrotoluene derivative.[15][16][17]

Mechanism of Action:

  • Condensation of a chlorinated o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate ester.

  • Reductive cyclization of the nitro group to an amine using a reducing agent like zinc in acetic acid or ferrous sulfate.[15][16] The newly formed amine spontaneously cyclizes onto the adjacent ketone to form the indole ring.

Experimental Protocol: Synthesis of 6-Chloro-1H-indole-2-carboxylic acid
  • Condensation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), prepare a solution of potassium ethoxide in absolute ethanol. Add 4-chloro-2-nitrotoluene (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq). Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 4-chloro-2-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the crude pyruvate in a mixture of acetic acid and ethanol. Add zinc dust (or iron powder) portion-wise while monitoring the internal temperature.[16] After the addition is complete, heat the mixture at reflux for 2-3 hours.

  • Hydrolysis and Purification: Filter the hot reaction mixture to remove the metal salts. Concentrate the filtrate. The resulting product will be the ethyl ester. Saponify the ester using aqueous NaOH as described in the Fischer synthesis protocol, followed by acidic work-up to precipitate the 6-chloro-1H-indole-2-carboxylic acid.

Causality and Insights:

  • Orthogonality: The Reissert synthesis provides an alternative to the Fischer route, relying on different starting materials (nitrotoluenes vs. hydrazines).

  • Reduction: The choice of reducing agent is important for yield and purity. Zinc in acetic acid is a classic and effective combination.[15]

Comparative Data Summary

The following table summarizes the key performance indicators for the discussed synthetic routes, allowing for an at-a-glance comparison.

Synthetic Route Key Reagent(s) Primary Isomer(s) Formed Typical Yield Range Key Advantages Key Disadvantages
Direct Chlorination N-Chlorosuccinimide (NCS)3-Chloro80-95%Atom-economical, simple procedure, mild conditions.Poor regiocontrol for benzene ring positions; requires C3 to be available.
Fischer Synthesis Chlorophenylhydrazine, Pyruvic Acid/Ester, Acid Catalyst4-, 5-, 6-, or 7-Chloro (regiospecific)50-85%Excellent regiocontrol, widely applicable, reliable.Requires specific hydrazine precursors; harsh acidic conditions.[9]
Reissert Synthesis Chloro-o-nitrotoluene, Diethyl Oxalate, Base, Reducing Agent4-, 5-, 6-, or 7-Chloro (regiospecific)40-70% (two steps)Excellent regiocontrol, avoids potentially unstable hydrazines.Multi-step process, strong base required, potentially lower overall yield.[16]

Conclusion and Recommendations

The optimal synthetic route to a specific chlorinated indole-2-carboxylic acid is highly dependent on the target isomer and available resources.

  • For 3-chloro-indole-2-carboxylic acid , direct chlorination with NCS is unequivocally the most efficient method.

  • For isomers chlorinated on the benzene ring (4-, 5-, 6-, or 7-chloro ), a constructive strategy is necessary. The Fischer Indole Synthesis is the workhorse method, offering superior yields and reliability, provided the corresponding chlorinated phenylhydrazine is commercially available or readily synthesized.

  • The Reissert Indole Synthesis serves as an excellent alternative to the Fischer method when the required hydrazine is problematic, starting instead from the corresponding chlorinated nitrotoluene.

By carefully considering the trade-offs between directness, regiocontrol, and reaction conditions, researchers can confidently select the synthetic path that best aligns with their project goals, accelerating the discovery and development of novel indole-based therapeutics.

References

  • Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
  • Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Synthetic routes for preparation of starting material 2, carboxylic... - ResearchGate. Available at: [Link]

  • CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents.
  • Fischer Indole Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Cu-mediated direct regioselective C-2 chlorination of indoles. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Scientific Reports. Available at: [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2023). European Journal of Chemistry. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2015). Der Pharma Chemica. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2024). Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]

  • (PDF) Reissert Indole Synthesis - ResearchGate. Available at: [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). Molecules. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. Available at: [Link]

  • Reissert indole synthesis - Wikipedia. Available at: [Link]

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. (2023). ACS Catalysis. Available at: [Link]

  • Reissert Indole Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis - ResearchGate. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents.
  • The Fischer Indole Synthesis - SciSpace. Available at: [Link]

  • Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - EPO. Available at: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. Available at: [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Bentham Science. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative analysis of electron-donating vs electron-withdrawing groups on the indole ring

[1][2][3]

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, representing the core of tryptophan, serotonin, and thousands of bioactive alkaloids. However, the success of an indole-based lead compound often hinges on the strategic selection of substituents.

This guide provides a technical comparison between Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs) at the 5-position of the indole ring.[1] We analyze how these groups divergently influence C3-electrophilic reactivity, N-H acidity, and metabolic stability.

Key Takeaway:

  • EDGs (e.g., -OMe, -OH) are synthetic activators. They facilitate rapid C3-functionalization but often introduce metabolic liabilities (oxidative degradation).

  • EWGs (e.g., -NO₂, -CN, -F) are synthetic deactivators. They hinder standard electrophilic substitution (requiring specialized catalysts) but significantly enhance metabolic half-life and N-H hydrogen bond donor capability.

Electronic Theory & Reactivity Profiles

To manipulate the indole ring effectively, one must understand the Frontier Molecular Orbital (FMO) perturbations caused by substituents.

The Mechanism of Electronic Influence

Indole is π-excessive. The pyrrole ring is electron-rich, making C3 the preferred site for Electrophilic Aromatic Substitution (EAS).

  • EDG Effect (+R/+I): Substituents like 5-Methoxy (-OMe) donate electron density into the π-system via resonance. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the C3 position highly nucleophilic. The transition state (Wheland intermediate) is stabilized, lowering the activation energy (

    
    ).
    
  • EWG Effect (-R/-I): Substituents like 5-Nitro (-NO₂) withdraw electron density. This lowers the HOMO energy and destabilizes the cationic transition state at C3, effectively "shutting down" the ring toward weak electrophiles.

Visualization: Reactivity Divergence

The following diagram illustrates the kinetic consequence of substituent choice during an electrophilic attack.

IndoleReactivityStartIndole Substrate(E+ Attack)EDG_Path5-EDG (e.g., -OMe)Start->EDG_PathSubstituent SelectionEWG_Path5-EWG (e.g., -NO₂)Start->EWG_PathInter_EDGStabilized CationicIntermediateEDG_Path->Inter_EDGResonance DonationInter_EWGDestabilizedIntermediateEWG_Path->Inter_EWGInductive WithdrawalProduct_FastRapid ConversionHigh YieldInter_EDG->Product_FastLow EaProduct_SlowSluggish ReactionLow Yield / Side ProductsInter_EWG->Product_SlowHigh Ea

Figure 1: Kinetic divergence in Electrophilic Aromatic Substitution (EAS) based on C5-substitution.

Comparative Performance Data

The following data aggregates results from standard C3-alkylation (Friedel-Crafts type) and physicochemical assays.

Table 1: Synthetic & Physical Property Comparison[2][4]
FeatureElectron-Donating (5-OMe) Electron-Withdrawing (5-NO₂) Reference / Context
Hammett Constant (

)
-0.27 (Activates)+0.78 (Deactivates)Hansch et al. [1]
C3-Alkylation Yield 86% (High Efficiency)56-60% (Low Efficiency)Reaction with maleimides [2]
Reaction Time 2 hours> 6 hoursLewis Acid Catalysis [2]
pKa (DMSO) ~21.5 (Weak Acid)~14.6 (Stronger Acid)Bordwell Scale [3]
Metabolic Stability Low (Prone to oxidation)High (Resists oxidation)CYP450 degradation [4]
Solubility (LogP) Moderate LipophilicityLower Lipophilicity (Polar)-

Note on pKa: The dramatic drop in pKa for the nitro-indole (from ~21 to ~14.6) makes the N-H proton significantly more acidic. This allows for deprotonation using weaker bases (e.g.,


) compared to unsubstituted indole (requires NaH).

Experimental Protocol: C3-Functionalization

This protocol demonstrates the practical difference in reactivity. It describes the Lewis Acid-Catalyzed Conjugate Addition of Indoles to Maleimides , a standard C-C bond-forming reaction.

Objective: Synthesize 3-indolylsuccinimides using 5-substituted indoles.

Materials
  • Substrate A: 5-Methoxyindole (EDG model)

  • Substrate B: 5-Nitroindole (EWG model)

  • Electrophile: N-Phenylmaleimide

  • Catalyst:

    
     (Boron trifluoride etherate)[2]
    
  • Solvent: Dichloroethane (DCE)

Methodology (Step-by-Step)
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the indole substrate (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in dry DCE (5 mL).
    
  • Catalysis: Cool the mixture to 0°C. Dropwise add

    
     (20 mol%).
    
  • Reaction:

    • For 5-OMe Indole: Stir at room temperature. Monitor by TLC. Reaction typically completes in 2 hours .

    • For 5-NO₂ Indole: Stir at room temperature. If no progress is observed after 4 hours, heat to 60°C. Reaction typically requires 6-12 hours .

  • Quench: Add saturated

    
     solution (10 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Expected Outcome & Troubleshooting
  • EDG (OMe): Expect a yield of ~80-90%. Risk:[3][4] Bis-addition (double alkylation) can occur if the electrophile is in large excess.

  • EWG (NO₂): Expect a yield of ~50-60%. Risk:[3][4] Recovery of starting material is common. If yield is low, switch to a stronger Lewis acid (

    
    ) or increase temperature.
    

Strategic Application in Drug Design

While EDGs favor synthesis, EWGs often favor biology.

Metabolic Stability

Electron-rich indoles are "metabolic hotspots." Cytochrome P450 enzymes (specifically CYP3A4) easily epoxidize the C2-C3 bond of electron-rich indoles, leading to ring opening and clearance.

  • Strategy: Introducing an EWG (e.g., 5-Fluoro or 5-Cyano) pulls electron density away from the C2-C3 bond, increasing the oxidation potential and extending the drug's half-life (

    
    ).
    
Hydrogen Bonding

The indole N-H is a hydrogen bond donor (HBD).

  • EWG Effect: By increasing the acidity of the N-H (lowering pKa), EWGs strengthen the hydrogen bond interaction with acceptor residues (e.g., Aspartate or Glutamate) in the target protein's binding pocket.

Decision Matrix (Graphviz)

Use this logic flow to select the correct substituent for your lead optimization campaign.

IndoleOptimizationStartLead Optimization:Indole ScaffoldQ1Issue: High Metabolic Clearance?Start->Q1Q2Issue: Poor Solubility?Q1->Q2NoSol_EWGAdd EWG (F, CN, Cl)(Blocks CYP Oxidation)Q1->Sol_EWGYesQ3Issue: Low Potency?Q2->Q3NoSol_PolarAdd Polar Group(COOH, SO2NH2)Q2->Sol_PolarYesQ3->Sol_EWGTarget requiresstrong H-bond donorSol_EDGAdd EDG (OMe, OH)(Increases e- density for cation-pi interactions)Q3->Sol_EDGTarget requireselectron rich ring

Figure 2: Medicinal chemistry decision tree for indole substitution.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Reddy, B. V. S., et al. (2011). Indium(III) chloride catalyzed conjugate addition of indoles to maleimides. Tetrahedron Letters, 52(4), 484-487. (Data corroborated by BF3-OEt2 Catalyzed C3-Alkylation of Indole, MDPI, 2021). Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-indole-2-carboxylic acid
Reactant of Route 2
6-Chloro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.